Milademetan tosylate hydrate

Catalog No.
S548214
CAS No.
2095625-97-9
M.F
C37H42Cl2FN5O7S
M. Wt
790.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milademetan tosylate hydrate

CAS Number

2095625-97-9

Product Name

Milademetan tosylate hydrate

Molecular Formula

C37H42Cl2FN5O7S

Molecular Weight

790.73

InChI

InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1

InChI Key

NHIUKVHKLJSJEA-LINJWFRASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O

solubility

Soluble in DMSO, not soluble in water.

Synonyms

DS3032b; DS-3032b; DS 3032b; DS3032; DS-3032; DS 3032; DS-3032b tosylate; Milademetan tosylate

The exact mass of the compound Milademetan (DS-3032b) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Milademetan MDM2 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The core mechanism of milademetan centers on disrupting a critical cancer-associated protein-protein interaction. The table below summarizes the key molecular targets and the resulting pharmacological activity.

Target / Mechanism Biological Consequence Required Genetic Context
Mouse Double Minute 2 (MDM2) protein [1] [2] Inhibition of MDM2-p53 binding [2] Tumors with wild-type TP53 [3]
MDM2-p53 interaction [4] [2] Stabilization of p53 protein, preventing its degradation [2] [3]
p53 transcriptional activity Transactivation of p53 target genes, leading to cell cycle arrest and apoptosis [3]

Milademetan functions as a molecular mimic of the p53 protein. It is designed to bind with high affinity to the p53-binding pocket on the MDM2 protein [2]. This binding physically blocks MDM2 from interacting with and ubiquitinating p53. Normally, MDM2-mediated ubiquitination marks p53 for proteasomal degradation; by inhibiting this interaction, milademetan prevents p53 degradation, leading to its accumulation and activation within the cell [3].

The following diagram illustrates this core mechanism and its cellular consequences:

G cluster_normal Normal p53 Regulation cluster_inhibited MDM2 Inhibition by Milademetan DNA_Damage_1 Cellular Stress p53_Inactive_1 p53 (Inactive) DNA_Damage_1->p53_Inactive_1 p53_Active_1 p53 (Active) p53_Inactive_1->p53_Active_1 MDM2_Prod MDM2 Gene Expression p53_Active_1->MDM2_Prod MDM2_Protein_1 MDM2 Protein MDM2_Prod->MDM2_Protein_1 MDM2_Protein_1->p53_Active_1 Binds & Ubiquitinates Degradation p53 Degradation MDM2_Protein_1->Degradation Degradation->p53_Inactive_1 DNA_Damage_2 Cellular Stress p53_Inactive_2 p53 (Inactive) DNA_Damage_2->p53_Inactive_2 p53_Active_2 p53 (Active, Stabilized) p53_Inactive_2->p53_Active_2 Apoptosis Cell Cycle Arrest & Apoptosis p53_Active_2->Apoptosis MDM2_Protein_2 MDM2 Protein Milademetan Milademetan MDM2_Protein_2->Milademetan Bound & Inhibited Milademetan->MDM2_Protein_2

Figure 1: Milademetan disrupts the MDM2-p53 negative feedback loop, stabilizing p53 and triggering anti-tumor effects.

Preclinical & Clinical Evidence

In Vitro and In Vivo Efficacy

Preclinical studies demonstrate milademetan's potent anti-tumor activity in various models. The data below summarizes key efficacy findings.

Cancer Model Experimental Findings Biological Evidence
Merkel Cell Carcinoma (MCC) - MKL-1 cell line [3] Dose-dependent reduction in cell viability Triggered rapid and sustained p53 response, induced apoptosis
MCC Patient-Derived Xenograft (PDX) [3] Dose-dependent tumor growth inhibition Confirmed in vivo efficacy via oral administration
Broad Human Cancer Cell Lines (with wild-type p53) [1] Inhibited cancer cell growth Restored p53 signaling pathway activity
Clinical Pharmacokinetics and Safety

A phase I dose-escalation study in Japanese patients with solid tumors established the foundational clinical profile of milademetan [1]. Key quantitative results are summarized below.

Dose Cohort Most Frequent Treatment-Emergent Adverse Events (TEAEs) Dose-Limiting Toxicities (DLTs) Pharmacokinetics
60 mg (n=3) Nausea (72.2%), decreased appetite (61.1%), platelet count decreased (61.1%), WBC decreased (50.0%), fatigue (50.0%), anemia (50.0%) [1] Not observed at this dose [1] Plasma concentrations increased in a dose-dependent manner [1]
90 mg (n=11) (Same TEAEs, varying frequency/grade) [1] Not observed at this dose [1]
120 mg (n=4) (Same TEAEs, varying frequency/grade) [1] Observed: 3 events of platelet count decreased, 1 event of nausea [1]

The study concluded that the recommended Phase II dose is 90 mg, administered once daily on a 21-days-on/7-days-off schedule (21/28-day cycle) [1]. Regarding efficacy, stable disease was observed in 43.8% (7/16) of evaluated patients, indicating modest antitumor activity [1].

Detailed Experimental Protocols

To facilitate further research and validation, here are the methodologies from key studies on milademetan.

In Vitro Cell Viability Assay (MCC Models) [3]
  • Cell Lines: MKL-1, and other MCC cell lines with wild-type TP53.
  • Compound Treatment: Cells were treated with a dose range of milademetan.
  • Assay: Cell viability was measured using the CellTiter-Glo luminescent cell viability assay, which quantifies ATP as a marker of metabolically active cells.
  • Duration: Treatment typically lasted for 5-7 days, with viability measured at defined intervals to generate dose-response curves and calculate IC50 values.
In Vivo Xenograft Efficacy Study (MCC Models) [3]
  • Animal Models: Mice bearing MKL-1 cell line-derived xenografts or patient-derived xenograft (PDX) tumors.
  • Dosing Regimen: Milademetan was administered orally, once daily, often on an intermittent schedule (e.g., 3 days on/4 days off, or 5 days on/2 days off).
  • Study Arms: Typically included a vehicle control group and multiple dose-level groups of milademetan.
  • Endpoint Measurements:
    • Tumor Volume: Measured regularly using calipers.
    • Body Weight: Monitored as an indicator of systemic toxicity.
    • Pharmacodynamic Analysis: At study end, tumors were harvested for Western blotting or immunohistochemistry to confirm p53 stabilization and upregulation of downstream markers like p21.
Clinical Safety and Pharmacokinetics Assessment (Phase I) [1]
  • Study Design: Open-label, dose-escalation study in patients with advanced solid tumors.
  • Dosing Schedule: Oral milademetan was given once daily on Days 1-21 of a 28-day cycle.
  • DLT Evaluation Period: The first 28-day cycle.
  • Safety Monitoring: TEAEs were recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Specific hematological parameters (platelet count, neutrophil count, etc.) were closely monitored.
  • Pharmacokinetic Sampling: Blood samples were collected at various time points after dosing to determine key parameters like maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC).

Milademetan represents a targeted therapeutic strategy for cancers with wild-type TP53. While clinical activity has been observed, its ultimate utility will be shaped by ongoing research aimed at overcoming resistance mechanisms and identifying the most responsive patient populations [4].

References

what is Milademetan tosylate hydrate used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Experimental Data

Milademetan is a targeted therapy designed to reactivate the p53 tumor suppressor protein specifically in cancer cells with wild-type TP53.

Mechanism of Action: Reactivating the p53 Pathway

In many cancers, the p53 protein is functionally inactivated not by mutation but through overexpression of its negative regulator, MDM2 (Mouse Double Minute 2 homolog). MDM2 binds to p53, tagging it for degradation and thus preventing it from performing its tumor-suppressor functions [1] [2].

As an MDM2 antagonist, milademetan binds to MDM2, disrupting the MDM2-p53 interaction. This stabilizes the p53 protein, leading to its accumulation and reactivation. Restored p53 then functions as a transcription factor, turning on genes that induce G1 cell cycle arrest, senescence, and apoptosis (programmed cell death) in the cancer cell [3] [2]. The pathway is summarized below:

G MDM2 MDM2 p53 p53 MDM2->p53  Binds & Degrades Milademetan Milademetan Milademetan->MDM2  Inhibits p53->MDM2  Induces Expression Cell Fate Cell Fate p53->Cell Fate G1 Cell Cycle Arrest G1 Cell Cycle Arrest Cell Fate->G1 Cell Cycle Arrest Senescence Senescence Cell Fate->Senescence Apoptosis Apoptosis Cell Fate->Apoptosis p53 Gene p53 Gene p53 Gene->p53  Transcribes

Key Preclinical and Clinical Experimental Data

The primary efficacy outcome in clinical studies is typically tumor response, assessed using disease-specific criteria. The primary safety outcome is the profile of treatment-emergent adverse events (TEAEs), graded for severity [4].

In Vitro Cell Viability Assay This foundational experiment demonstrates the direct anti-cancer effect of milademetan.

  • Objective: To determine the concentration of milademetan that kills 50% of cancer cells (IC50) after a set time [3] [5].
  • Protocol:
    • Cell Lines: Use cancer cell lines confirmed to be wild-type TP53 (e.g., neuroblastoma lines SK-N-SH, SH-SY5Y) [3] [5].
    • Treatment: Plate cells and treat with a range of milademetan concentrations (e.g., 0-2000 nM) for 24-72 hours [3] [5].
    • Viability Measurement: Use a standard assay like MTT or CellTiter-Glo to measure metabolically active cells after treatment [3] [5].
    • Data Analysis: Plot % viability vs. log(drug concentration) and calculate IC50 values [3] [5].
  • Key Data: Milademetan reduces cell viability in a dose- and time-dependent manner. Reported IC50 values in neuroblastoma lines after 72 hours range from ~18 nM to 53 nM [3] [5].

In Vivo Xenograft Model Study This tests the efficacy and tolerability of milademetan in a living organism.

  • Objective: To assess if milademetan can delay tumor growth and improve survival in an animal model [3] [5].
  • Protocol:
    • Model Generation: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., SH-SY5Y) to form xenograft tumors [3] [5].
    • Dosing: Once tumors are established, mice are treated with milademetan (e.g., 50 mg/kg) or a vehicle control via oral gavage. An intermittent dosing schedule (e.g., 4 days on/2 days off) is often used to manage toxicity [3] [5].
    • Endpoint Monitoring: Tumor volume and body weight are measured regularly. Survival is tracked [3] [5].
  • Key Data: Milademetan treatment significantly delays neuroblastoma xenograft tumor growth and improves survival in mice by activating the TP53 signaling pathway [3] [5].

Clinical Trial Efficacy and Safety Profile

Clinical trials have shown that milademetan has a recognizable but manageable safety profile, though its efficacy as a single agent has been limited.

The table below summarizes efficacy and common adverse events from two representative clinical studies:

Trial & Regimen Efficacy Outcomes Most Common TEAEs (Any Grade) Most Common Grade 3/4 TEAEs

| Phase 1 in AML/HR-MDS (Monotherapy, n=57) [4] | - CR: 2 pts (4.2%)

  • CRi: 1 pt (2.1%)
  • CRc: 3 pts (6.3%) | - Nausea, vomiting, diarrhea [4] | - Thrombocytopenia (39.5%)
  • Neutropenia (25.5%)
  • Anemia (18.6%) [6] | | Phase 1 in AML (Milademetan + LDAC ± Venetoclax, n=16) [7] | - Overall Response: 2 pts (13%) (CR with incomplete hematological recovery) | - Significant gastrointestinal toxicity [7] | - Gastrointestinal (≥50% of pts) [7] |

Future Research Directions

Despite setbacks in some late-stage trials, research continues to explore milademetan's potential. Future directions focus on rational combinations and refined patient selection [6]:

  • Combination with Immunotherapy: A Phase 1/2 trial (MANTRA-4) planned to evaluate milademetan combined with atezolizumab (an anti-PD-L1 antibody) in solid tumors with specific genetic alterations (loss of CDKN2A and wild-type p53) [6].
  • Tumor-Agnostic Strategy: The MANTRA-2 trial is a Phase 2 basket trial investigating milademetan in various solid tumors based solely on the presence of MDM2 amplification, a biomarker hypothesized to predict response [6].

References

Milademetan tosylate hydrate solubility DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Solubility

The table below outlines the core identifiers and solubility data for Milademetan tosylate hydrate.

Property Value
CAS Number 2095625-97-9 [1]
Molecular Formula C37H44Cl2FN5O8S [1]
Molecular Weight 808.74 g/mol [1]
Solubility in DMSO ~200 mg/mL (247.30 mM) [1]
Purity ≥98% [1]
Form Solid Powder [1]

Biological Activity & Assay Data

Milademetan is a potent, selective, and orally active MDM2 inhibitor. The table below summarizes its key experimental findings.

Aspect Findings
Mechanism of Action Binds to MDM2, preventing its interaction with p53. This inhibits p53 degradation, restoring its tumor-suppressor function and leading to cell cycle arrest and apoptosis [2] [3].
In Vitro Activity Inhibits viability of neuroblastoma cells (wild-type TP53) in a dose- and time-dependent manner. Reported IC50 values after 72h treatment range from 17.7 nM to 52.63 nM across various cell lines (e.g., SK-N-SH, SH-SY5Y) [2] [3].
In Vivo Efficacy Oral administration (50 mg/kg) in mouse xenograft models delays tumor growth and improves survival [2] [3].

Experimental Protocols for In Vitro Assays

For cell-based assays, preparing a stock solution in DMSO is the common first step. Below is a generalized protocol based on the search results.

  • Stock Solution Preparation: Dissolve this compound in DMSO to a concentration of 10-16.7 mM [2] [3]. This stock can be aliquoted and stored at -20°C or -80°C.
  • Cell Viability Assay (Example):
    • Cell Lines: Use cancer cell lines harboring wild-type TP53, such as SK-N-SH or SH-SY5Y [2] [3].
    • Dosing: Treat cells with a concentration range of 0-2000 nM of Milademetan [2] [3].
    • Incubation: Incubate for 24 to 72 hours to observe time-dependent effects [2] [3].
    • Analysis: Measure cell viability using standard assays (e.g., MTT). Calculate IC50 values from the dose-response data [2] [3].

Critical Consideration: DMSO Solvent Effects

While DMSO is indispensable for solubilizing compounds like Milademetan, the search results highlight that it is not biologically inert and can significantly influence experimental outcomes.

  • Concentration Matters: Even ultra-low concentrations (0.0008% - 0.004% v/v) can cause broad, heterogeneous, and cell-line-specific changes in the expression and activation levels of signaling proteins [4].
  • Large-Scale Molecular Changes: A study exposing 3D microtissues to 0.1% DMSO detected drastic changes in the transcriptome (thousands of differentially expressed genes), large-scale deregulation of microRNAs, and alterations in the DNA methylation landscape [5].
  • Protein Interaction: DMSO can bind to proteins with low affinity, which may potentially interfere with ligand-binding studies, though it does not always induce major conformational changes [6].

Recommendation for Researchers: It is critical to use the lowest possible concentration of DMSO that maintains the compound in solution. The DMSO concentration in your final experimental treatment should never exceed 0.1% v/v, and vehicle control groups must be meticulously included to account for any solvent-induced effects [4] [5].

Signaling Pathway Diagram

The following diagram illustrates the core mechanism of action of Milademetan, focusing on the p53 signaling pathway restoration.

G Compound Milademetan MDM2 MDM2 Protein Compound->MDM2 Inhibits p53 p53 Tumor Suppressor MDM2->p53 Targets for Degradation Protasomal Degradation p53->Degradation CellFates Cell Cycle Arrest Senescence Apoptosis p53->CellFates Activates Degradation->p53 Prevents

core mechanism of Milademetan.

References

Milademetan storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes the basic identifying information and known properties for Milademetan.

Property Description
CAS Number 1398568-47-2 [1] [2] [3]
Molecular Formula C₃₀H₃₄Cl₂FN₅O₄ [1] [2] [3]
Molecular Weight 618.53 g/mol [1] [2] [3]
Appearance Solid; white to light yellow [3]
Melting Point Not specified in the search results

Storage Conditions and Solubility

For laboratory use, the recommended storage conditions and solubility data are as follows.

Parameter Condition Details / Values
Solid Form Storage -20°C [1] [3] Recommended for powder [1] [3]. Also viable at 4°C for 2 years [3].
Solution Form Storage -80°C [2] [3] or -20°C [2] [3] In solvent; -80°C for 6 months, -20°C for 1 month [3].
General Handling Tightly sealed container, cool, well-ventilated area [1]. Protect from direct sunlight and sources of ignition. Avoid dust formation [1].
Solubility (in DMSO) 100 mg/mL (161.67 mM) [4] [2] Hygroscopic DMSO can reduce solubility; use fresh DMSO [4].
Solubility (in Ethanol) 25 mg/mL (40.41 mM) [4] [2] -
Solubility (in Water) Insoluble [4] [2] -

Safety and Handling Considerations

Safe laboratory practices are crucial when handling Milademetan.

Aspect Recommendation
GHS Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects) [1].
Personal Protective Equipment (PPE) Safety goggles, protective gloves, impervious clothing, and a suitable respirator [1].
Engineering Controls Use with appropriate exhaust ventilation [1].
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents [1].

Experimental Use and Formulation

The following experimental protocols are derived from research contexts and should be validated for your specific application.

In Vitro Reconstitution

For cell-based assays, Milademetan is often reconstituted in DMSO to create a concentrated stock solution [4] [2]. This stock is then diluted into the culture medium. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid cytotoxicity.

In Vivo Formulation

For animal studies, several formulations have been validated. The table below outlines two common methods.

Formulation Type Composition Preparation Protocol

| Clear Solution [2] [3] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2] [3] | 1. Add 50 μL of 100 mg/ml clear DMSO stock to 400 μL PEG300 and mix. 2. Add 50 μL Tween-80 and mix. 3. Add 500 μL of ddH₂O to adjust volume to 1 mL. Use immediately [2]. | | Homogeneous Suspension [2] [3] | Carboxymethylcellulose sodium (CMC-Na) solution [2] [3] | Add 5 mg of Milademetan to 1 mL of CMC-Na solution and mix evenly to obtain a 5 mg/mL suspension [2]. |

Mechanism of Action Workflow

The following diagram illustrates the core mechanism of Milademetan and a general experimental workflow for assessing its activity in TP53 wild-type cancer models, based on the search results [5] [6].

Summary and Key Considerations

The available data provides a solid foundation for handling Milademetan in a research setting. For a complete stability profile, please consult the following key points:

  • Storage is Key: Adhere strictly to the recommended storage temperatures for both powder and solution forms to maintain stability [1] [2] [3].
  • Confirm Formulation Stability: The provided in vivo formulations should be prepared fresh and used immediately for optimal results [2].
  • Prioritize Safety: Always use appropriate PPE and follow safety protocols, as the compound is harmful if swallowed and toxic to the environment [1].

References

Milademetan mechanism p53 activation wild-type TP53

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

The core mechanism of milademetan targets the MDM2-p53 regulatory axis. In normal cells, p53 levels are kept low by a negative feedback loop with MDM2, its key negative regulator [1] [2]. In certain cancers, MDM2 amplification leads to its overexpression, resulting in excessive degradation of p53 and a loss of tumor-suppressive function, even when the TP53 gene itself is wild-type [3].

Milademetan binds to MDM2, inhibiting its interaction with p53. This disruption prevents p53 ubiquitination and degradation, leading to rapid accumulation of stabilized, transcriptionally active p53 in the nucleus [4]. The resulting p53 activation initiates the transcription of genes responsible for cell cycle arrest (e.g., p21) and apoptosis (e.g., Puma, Bax), ultimately leading to cancer cell death [3] [5] [6].

The diagram below illustrates this core signaling pathway and the point of milademetan's intervention.

G Stress Cellular Stress (DNA Damage, Oncogene Activation) p53 Wild-type p53 (Transcription Factor) Stress->p53 Activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Transactivates p21 p21 (CDKN1A) p53->p21 Transactivates Puma Puma, Bax, Noxa p53->Puma Transactivates MDM2->p53 Ubiquitinates & Degrades Inhibitor Milademetan (MDM2 Inhibitor) Inhibitor->MDM2 Inhibits Interaction CellFate Cell Fate Decision Arrest Cell Cycle Arrest & DNA Repair p21->Arrest Apoptosis Apoptosis Puma->Apoptosis Arrest->CellFate Apoptosis->CellFate

Quantitative Efficacy Data from Preclinical and Clinical Studies

Milademetan has demonstrated potent activity across various laboratory models and in clinical trials, quantified through standard oncological metrics.

Table 1: Preclinical In Vivo Efficacy in Xenograft Models

The antitumor activity of milademetan was evaluated in mouse models implanted with human cancer cells [3].

Cancer Model Model Type Treatment Regimen Key Efficacy Findings
SJSA1 (osteosarcoma) Cell Line Xenograft 100 mg/kg, once daily Potent tumor growth inhibition (TGI) observed [3].
Patient-Derived Xenograft (PDX) Fresh tumor samples 100 mg/kg, once daily Potent tumor growth inhibition (TGI) observed [3].
Table 2: Clinical Efficacy in the MANTRA-2 Phase II Basket Trial

The MANTRA-2 trial (NCT05012397) evaluated milademetan in patients with advanced MDM2-amplified, TP53 wild-type solid tumors [3].

Efficacy Endpoint Result (n=31*)
Best Overall Response Rate (ORR) 19.4% (6/31 patients)
∟ Confirmed Partial Response (PR) 3.2% (1/31 patients)
∟ Unconfirmed Partial Responses (uPR) 16.1% (5/31 patients)
Median Progression-Free Survival (PFS) 3.5 months (95% CI: 1.8–3.7)
Notable Response One patient with endometrial stromal sarcoma achieved 100% target lesion reduction [3].

*Patients with centrally confirmed MDM2amp and TP53-WT status.

Key Experimental Protocols for Assessing Activity

The search results detail several standard methodologies used to validate milademetan's mechanism and efficacy in preclinical models.

Cell Viability Assay (IC50 Determination)

This protocol measures the concentration of milademetan required to kill 50% of cancer cells (IC50) in vitro [3].

  • Cell Plating: Plate MDM2-amplified, TP53-WT cancer cells in 384-well plates.
  • Compound Incubation: Incubate cells with a dose range of milademetan for 72 hours.
  • Viability Measurement: Add CellTiter-Glo reagent to generate a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.
  • Data Analysis: Calculate the IC50 value using non-linear regression software (e.g., GraphPad Prism 9) [3].
Western Blot Analysis

This method confirms target engagement by detecting the stabilization of p53 and induction of its downstream targets after treatment [3].

  • Sample Preparation: Lyse cells or tumor tissue (e.g., from xenograft models) after treatment with milademetan or vehicle control.
  • Protein Separation and Transfer: Denature lysates, resolve proteins by gel electrophoresis (e.g., on a 4-12% Bolt gel), and transfer them to a nitrocellulose membrane.
  • Antibody Probing: Block the membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., β-actin). Then, incubate with peroxidase-labeled secondary antibodies.
  • Detection: Use enhanced chemiluminescence (ECL) reagent and capture the signal on radiographic film or with a digital imager to visualize protein levels [3].
In Vivo Xenograft Efficacy Studies

These experiments evaluate the antitumor activity of milademetan in a living organism [3].

  • Model Generation: Implant MDM2-amplified, TP53-WT cancer cells (e.g., SJSA1) or fresh patient-derived tumor (PDX) samples into the flanks of immunodeficient mice.
  • Randomization and Dosing: Once tumors reach a predetermined volume (~150 mm³), randomize mice into groups and begin treatment with either vehicle control or milademetan (e.g., 100 mg/kg, formulated in 0.5% methylcellulose).
  • Tumor Monitoring: Measure tumor dimensions and body weight multiple times per week. Calculate tumor volume using the formula: ( V = 0.5 \times a \times b^2 ) (where a is the long diameter and b is the short diameter).
  • Data Calculation: Calculate percent Tumor Growth Inhibition (%TGI) using the formula: [1 - (Ti - T0)/(Vi - V0)] × 100, where T is the average tumor volume in the treatment group and V is the average volume in the vehicle control group, i is a given day, and 0 is the start of treatment [3].

Clinical Safety and Emerging Challenges

While milademetan showed a manageable safety profile, two significant challenges emerged in the clinic.

  • On-Target Toxicity: The most common Grade 3 or 4 adverse events were thrombocytopenia, neutropenia, anemia, and leukopenia [3]. This is considered an on-target, off-tumor effect because the MDM2-p53 axis is crucial for the survival of hematopoietic stem and progenitor cells [7].
  • Emergence of TP53-Mutant Clonal Hematopoiesis: A notable finding from the MANTRA-2 trial was the emergence of multiple pathogenic TP53 mutations in the blood and bone marrow of some patients, which persisted after treatment discontinuation [7]. This suggests that MDM2 inhibition can exert selective pressure in the hematopoietic compartment, potentially conferring a risk for subsequent myeloid malignancies [7]. This represents a critical consideration for the long-term development of this drug class.

Future Directions for Research

Current evidence suggests that while milademetan can achieve tumor regressions, they are often short-lived [3]. Subsequent research efforts are focusing on:

  • Combination Strategies: Testing milademetan with other anticancer agents to overcome resistance and achieve more durable clinical benefit [3].
  • Biomarker Refinement: Further defining which patient subpopulations with MDM2 amplification are most likely to respond [3].
  • Novel MDM2 Targeting Approaches: Developing next-generation compounds or alternative strategies to target the MDM2-p53 interaction more effectively [3].

References

Milademetan in vitro cell viability assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Milademetan Mechanism of Action

Milademetan is a potent, selective, and orally available small-molecule inhibitor of the MDM2-p53 interaction [1]. In cancers with wild-type (WT) p53, the tumor suppressor p53 is often inactivated by its negative regulator, MDM2. Milademetan binds to MDM2, blocking this interaction and stabilizing p53. This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis [2].

The diagram below illustrates this mechanism and a typical in vitro testing workflow.

G cluster_mechanism Mechanism of Action of Milademetan cluster_workflow In Vitro Assessment Workflow p53 p53 Tumor Suppressor CellCycleApoptosis Cell Cycle Arrest & Apoptosis p53->CellCycleApoptosis Stabilizes and Activates MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Degradation p53 Degradation MDM2->Degradation Targets for Proteasomal Degradation Milademetan Milademetan (MDM2 Inhibitor) Milademetan->MDM2 Binds and Inhibits Seed Seed Cells (WT p53 Cancer Cell Lines) Treat Treat with Milademetan Seed->Treat Incubate Incubate (24 - 72 hours) Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Analyze Analyze Data (IC50 Calculation) Assay->Analyze

Cell Viability Assay Protocol

The core of in vitro Milademetan testing involves assessing its effect on cell viability, typically using an ATP-based assay.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo) [1]

This protocol is adapted from methods used in referenced studies.

  • Principle: Measures ATP levels, indicating metabolically active (viable) cells. The luciferase reaction produces luminescence proportional to the ATP present.
  • Key Steps:
    • Cell Seeding: Seed appropriate cancer cell lines (e.g., MKL-1, WaGa) in 96- or 384-well plates at a density that ensures cells are in log-phase growth at the end of the assay. Incubate for 24 hours to allow cell attachment.
    • Compound Treatment: Prepare a serial dilution of Milademetan in DMSO and then in culture medium. The final DMSO concentration should be constant (e.g., 0.1%) across all wells, including controls.
      • Tested Concentration Range: 0 - 2000 nM [2].
      • Positive Control: 1-10 µM Staurosporine or other cytotoxic agent.
      • Vehicle Control: Culture medium with 0.1% DMSO.
      • Blank Control: Culture medium without cells.
    • Incubation: Incubate cells with Milademetan for a defined period (e.g., 72 hours) at 37°C and 5% CO₂ [1].
    • Viability Measurement:
      • Equilibrate plate and CellTiter-Glo reagent to room temperature.
      • Add a volume of reagent equal to the volume of culture medium in each well.
      • Shake the plate for 2 minutes to induce cell lysis.
      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
      • Record luminescence using a plate reader.
  • Data Analysis:
    • Calculate the average luminescence for blanks, vehicle controls, and each treatment.
    • Normalize treatment group readings to the vehicle control (set to 100% viability).
    • Plot % viability vs. log₁₀(Milademetan concentration).
    • Fit a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC₅₀ (half-maximal inhibitory concentration).

Quantitative Efficacy Data

The following table summarizes quantitative data from key studies on Milademetan's effect on cell viability in various cancer models.

Table 1: In Vitro Efficacy of Milademetan in Wild-Type p53 Cancer Models [1]

Cell Line Cancer Type p53 Status Assay Type Incubation Time IC₅₀ (nM)
MKL-1 Merkel Cell Carcinoma WT ATP-based 72 hours ~100 - 250 *
WaGa Merkel Cell Carcinoma WT ATP-based 72 hours ~10 - 50 *
PeTa Merkel Cell Carcinoma WT ATP-based 72 hours ~10 - 50 *
MS-1 Merkel Cell Carcinoma Mutant ATP-based 72 hours Resistant
MCC-301 (PDCL) Merkel Cell Carcinoma WT ATP-based 72 hours Potent (Low nM)
MCC-336 (PDCL) Merkel Cell Carcinoma WT ATP-based 72 hours Potent (Low nM)

Note: PDCL = Patient-Derived Cell Line. * IC₅₀ values estimated from graph in [1].

Table 2: Efficacy in Neuroblastoma Models [2]

Cell Line p53 Status Assay Type Incubation Time IC₅₀ (nM)
SK-N-SH WT Viability (72h) 72 hours 21.9
SH-SY5Y WT Viability (72h) 72 hours 17.7
IMR-32 WT Viability (72h) 72 hours 52.6
IMR-5 WT Viability (72h) 72 hours 25.7
LAN-5 WT Viability (72h) 72 hours 44.1

Key Experimental Considerations

  • p53 Status is Critical: Milademetan's efficacy is highly dependent on the presence of wild-type p53. Always confirm the p53 status of your cell models before experimentation, as mutant p53 lines (e.g., MS-1) show resistance [1].
  • Assay Selection: While ATP-based assays are standard, other methods can provide complementary data. Flow cytometry with Annexin V/PI staining can confirm apoptosis induction, and Western blotting can detect p53, p21, and PARP cleavage to verify the mechanism [1].
  • Controls are Essential: Include vehicle (DMSO) controls to account for solvent toxicity and positive controls (e.g., Staurosporine) to confirm assay performance.
  • Milademetan Handling:
    • Solubility: ≥ 1.67 mg/mL (2.70 mM) in DMSO [2].
    • Stock Solution: Prepare a high-concentration stock in DMSO (e.g., 10-20 mM) and store at -20°C to -80°C.
    • Working Concentrations: Serial dilute the stock in culture medium immediately before use.

References

Application Notes and Protocols for Evaluating Milademetan in Preclinical Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Milademetan (DS-3032b, RAIN-32) is a potent, selective, and orally available small-molecule inhibitor of the MDM2-p53 protein-protein interaction. [1] [2] Its mechanism centers on disrupting the critical regulatory relationship between MDM2 (murine double minute 2) and the tumor suppressor p53. In healthy cells, MDM2, an E3 ubiquitin ligase, binds to p53, targeting it for proteasomal degradation and maintaining it at low levels. This creates a negative feedback loop, as p53 transcriptionally activates MDM2. [1] [3] In many cancers, including a majority of neuroblastomas, the TP53 gene remains wild-type (WT), but the p53 protein's tumor-suppressor function is compromised due to MDM2 overexpression or amplification. [3] Milademetan binds to MDM2, displacing p53 and preventing its degradation. This leads to the stabilization and accumulation of p53, reactivating its transcriptional program and initiating potent cell cycle arrest and apoptosis in cancer cells. [1] [2] This mechanism is particularly relevant for neuroblastoma, a pediatric cancer with a very low TP53 mutation rate (~1-2%) but where MDM2 overexpression is relatively common and associated with poorer prognosis. [3]

Key Preclinical Findings and Rationale for Neuroblastoma

The table below summarizes the foundational preclinical evidence supporting the investigation of milademetan in WT p53 cancers, which provides the rationale for its application in neuroblastoma research.

Table 1: Summary of Preclinical Efficacy of Milademetan

Cancer Model Type Model Details (Cell Line/PDX) p53 Status Key Experimental Findings Source
Merkel Cell Carcinoma (MCC) MKL-1, WaGa, PeTa cell lines Wild-Type Sensitive to nanomolar concentrations of milademetan; induced p53, p21, and PUMA; triggered apoptosis. [2] [4]
Merkel Cell Carcinoma (MCC) MS-1 cell line Mutant Resistant to milademetan treatment. [2] [4]
Merkel Cell Carcinoma (MCC) MCC-301, MCC-336 (Patient-Derived Cell Lines) Wild-Type Highly sensitive to milademetan. [2] [4]
Various Solid Tumors SJSA1 xenograft model Wild-Type Milademetan (100 mg/kg, once daily) showed potent tumor growth inhibition. [1]
Merkel Cell Carcinoma (MCC) MKL-1 xenograft & PDX models Wild-Type Dose-dependent inhibition of tumor growth was observed. [2] [4]

The following diagram illustrates the core mechanistic pathway of milademetan, which is applicable to WT p53 neuroblastoma cells:

G cluster_normal Normal p53 Regulation / MDM2-Amplified Cancer cluster_treatment Milademetan Treatment MDM2 MDM2 p53_inactive p53 (Inactive/Degraded) MDM2->p53_inactive  Ubiquitinates & Degrades CellCycle Uncontrolled Cell Cycle & Survival Milademetan Milademetan Milademetan->MDM2  Inhibits Binding p53_active p53 Stabilized & Active Apoptosis Cell Cycle Arrest & Apoptosis p53_active->Apoptosis

Detailed Experimental Protocols

Cell Viability and IC50 Determination Assay

This protocol is adapted from studies on Merkel cell carcinoma cell lines to determine the half-maximal inhibitory concentration (IC50) of milademetan, a critical measure of compound potency. [2]

  • Principle: The assay measures ATP levels as an indicator of metabolically active cells, providing a sensitive readout of cell viability after drug treatment.
  • Materials:
    • Cell lines: Neuroblastoma cells with confirmed WT p53 status (e.g., SH-SY5Y, SK-N-SH) and, if available, a p53-mutant line as a control.
    • Milademetan: Prepare a 10 mM stock solution in DMSO and store at -20°C.
    • CellTiter-Glo Luminescent Cell Viability Assay Kit (Promega, Cat. No. G9243).
    • 384-well white-walled, clear-bottom tissue culture plates.
    • Multimode plate reader capable of detecting luminescence.
  • Procedure:
    • Cell Plating: Harvest exponentially growing neuroblastoma cells and seed them in the 384-well plates at a density optimized for your cell line (e.g., 500-2,000 cells per well in 50 μL of complete medium). Allow cells to adhere overnight.
    • Compound Treatment: Prepare a serial dilution of milademetan in culture medium to create a concentration range (e.g., from 1 nM to 100 μM). Ensure the final DMSO concentration is consistent and non-cytotoxic (e.g., ≤0.1%). Add 50 μL of each dilution to the wells, creating the final treatment concentrations. Include a DMSO-only control (0% inhibition) and a blank control (cells lysed at time zero).
    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
    • Viability Measurement: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of medium in each well (e.g., 50 μL). Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, and then incubate in the dark for 10 minutes to stabilize the luminescent signal.
    • Signal Detection: Record the luminescence using a plate reader (e.g., EnVision 2105).
  • Data Analysis:
    • Calculate the average luminescence for blanks and subtract this value from all other readings.
    • Normalize the data from treated wells to the DMSO control wells (set to 100% viability).
    • Plot the log10 of milademetan concentration versus the normalized percentage of cell viability.
    • Fit the data using non-linear regression (e.g., four-parameter logistic curve) in software like GraphPad Prism 9 to calculate the IC50 value. [1] [2]
Western Blot Analysis of p53 Pathway Activation

This protocol confirms the on-target effect of milademetan by detecting the stabilization of p53 and the upregulation of its downstream targets. [1] [2]

  • Principle: Western blotting is used to separate and detect specific proteins from cell lysates, allowing for the visualization of changes in protein levels and post-translational modifications.
  • Materials:
    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
    • BCA Protein Assay Kit.
    • Precast polyacrylamide gels (e.g., 4-12% Bolt gels, Bio-Rad).
    • Nitrocellulose or PVDF membranes.
    • Primary antibodies: Anti-p53, anti-p21, anti-PUMA (BBC3), anti-MDM2, anti-cleaved PARP, and a loading control (e.g., Anti-GAPDH or Anti-β-Actin).
    • HRP-conjugated secondary antibodies.
    • Enhanced Chemiluminescence (ECL) detection reagent.
  • Procedure:
    • Cell Treatment and Lysis: Seed neuroblastoma cells in culture dishes and treat with milademetan (e.g., 100 nM to 1 μM) or DMSO control for a time course (e.g., 4, 8, 16, 24 hours). Wash cells with cold PBS and lyse them directly in the dish using ice-cold RIPA buffer. Scrape the lysates and clarify by centrifugation.
    • Protein Quantification and Denaturation: Determine the protein concentration of the supernatants using the BCA assay. Dilute samples in Laemmli sample buffer and denature at 90-100°C for 5-10 minutes.
    • Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto a precast gel. Resolve proteins by electrophoresis and then transfer them to a nitrocellulose membrane.
    • Antibody Probing: Block the membrane with 5% non-fat milk for 1 hour at room temperature. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: After washing, incubate the membrane with ECL reagent and capture the signal using radiographic film or a digital imaging system.
  • Expected Results: Successful MDM2 inhibition by milademetan should lead to a rapid and sustained increase in p53 protein levels, followed by increased expression of p21 and the pro-apoptotic protein PUMA. Induction of apoptosis is confirmed by the appearance of cleaved PARP fragments. [2]
In Vivo Efficacy Study in Xenograft Models

This protocol outlines the evaluation of milademetan's antitumor efficacy in mouse models, providing critical pre-clinical data for therapeutic potential. [1] [2]

  • Principle: Human neuroblastoma cells or patient-derived xenografts are implanted into immunodeficient mice to assess tumor growth inhibition in response to oral milademetan administration.
  • Materials:
    • Female BALB/c nude mice (e.g., 6-8 weeks old).
    • WT p53 neuroblastoma cell line (e.g., 5 million cells in Matrigel) or a PDX tumor fragment.
    • Milademetan, resuspended in 0.5% methylcellulose.
    • Calipers for tumor measurement.
  • Procedure:
    • Tumor Inoculation: Implant cells or tumor fragments subcutaneously into the flank of mice.
    • Randomization and Dosing: When tumors reach a target volume of approximately 150 mm³, randomize the mice into treatment groups (e.g., n=8). Treat one group with vehicle (0.5% methylcellulose) and the other with milademetan (e.g., 100 mg/kg) via oral gavage, once daily.
    • Monitoring: Measure tumor sizes and animal body weights three times per week. Calculate tumor volume (V) using the formula: V = 0.5 × a × b², where 'a' is the long diameter and 'b' is the short diameter.
    • Endpoint: Continue treatment for a predefined period or until tumor burden in the control group meets ethical endpoints. Calculate the percent tumor growth inhibition (TGI) using the formula provided in the search results. [1]
  • Pharmacodynamic Assessment: To confirm target engagement in vivo, plasma can be collected from the mice and analyzed for levels of MIC-1 (GDF15), a biomarker of p53 activation, using a commercial ELISA kit. [1]

Conclusion

The provided application notes and protocols offer a robust framework for evaluating the efficacy and mechanism of action of milademetan in neuroblastoma models. The strong scientific rationale, based on the WT p53 status of most neuroblastomas and the proven activity of milademetan in other WT p53 cancers, supports its investigation as a targeted therapeutic strategy. Researchers are equipped with detailed methodologies to generate critical pre-clinical data on cell viability (IC50), pathway activation, and in vivo tumor suppression, which can help advance this promising agent towards potential clinical application for neuroblastoma patients.

References

Active Azacitidine Combination Strategies in AML

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes some of the recently studied or applied combination therapies involving azacitidine for Acute Myeloid Leukemia.

Combination Drug Drug Class / Mechanism Reported Efficacy (Example) Key Findings / Context Source Type & Year
Venetoclax BCL-2 inhibitor (apoptosis inducer) CR/CRi rate: 66.4% (VIALE-A trial); Median OS: 14.7 months [1] [2] Now a leading initial therapy for elderly AML patients ineligible for intensive chemotherapy. [1] Clinical Trial (2025) [1]
Granulocyte Colony-Stimulating Factor (G-CSF) Myeloid growth factor CR/CRi rate: 81.6% after one cycle (VAG regimen) [1] Proposed to promote differentiation of leukemia cells and increase sensitivity to venetoclax. [1] Phase 2 Trial (2025) [1]
Lenalidomide Immunomodulatory drug (IMiD) CR/CRi rate: 38% (combined with AZA) [2] Explored in clinical trials, though one study showed no significant benefit over azacitidine alone. [2] Clinical Trial Review (2025) [2]
Histone Deacetylase (HDAC) Inhibitors Epigenetic modulator No significant improvement in CR or OS vs. AZA alone [2] Despite preclinical synergy, clinical trial results have been largely disappointing. [2] Review & Meta-analysis (2025) [2]
Gemtuzumab Ozogamicin (GO) Anti-CD33 antibody-drug conjugate Not quantified in results A significant treatment option for high-risk MDS and unfit AML; FDA-approved for CD33-positive AML. [2] Review Article (2025) [2]

Experimental Workflow for Identifying Drug Combinations

Given the focus on developing new combinations, the computational workflow below illustrates a data-driven approach to identifying potential synergistic drug pairs, as exemplified by a study using the Beat AML dataset. This methodology can be adapted for screening novel agents like milademetan [3].

G Start Start: Patient Drug Response Data (e.g., Beat AML Dataset) A Define Interaction Weight (e.g., Median Cell Viability) Start->A B Reconstruct Bipartite Network (Drugs & Patient Samples) A->B C Project Similarity Networks (Drug-Drug & Patient-Patient) B->C D Perform Community Detection (Modularity Clustering) C->D E Analyze Intra-Cluster Homogeneity (Structure, Targets, Pathways) D->E F Propose & Validate Combinations (Based on Cluster Membership) E->F End Output: Potential Synergistic Drug Combinations F->End

The methodology involves several key steps [3]:

  • Defining Interaction Weight: The potency of a drug is quantified using a metric like the median cell viability from high-throughput screening, which is used as the weight for the drug-patient interaction in the network.
  • Network Projection and Clustering: The bipartite network is projected to create a Drug Similarity Network (DSN). Community detection algorithms are then used to identify clusters of drugs that have highly correlated effects on the cell population.
  • Proposing Combinations: Drugs within the same cluster, which likely share similar mechanisms of action or target the same vulnerable patient subgroups, can be proposed for combination therapy to test for synergistic effects.

Suggestions for Further Research

To find the specific information you need on milademetan, I suggest you:

  • Search clinical trial registries such as ClinicalTrials.gov for any active, recruiting, or completed trials involving "milademetan" and "AML".
  • Use specialized scientific databases like PubMed or Google Scholar with a focused query: "milademetan" OR "MDM2 inhibitor" AND "azacitidine" AND "acute myeloid leukemia".
  • Look for conference abstracts from major hematology/oncology meetings (e.g., ASH, EHA, AACR), where preclinical and early-phase clinical data are often first presented.

References

Milademetan low-dose cytarabine venetoclax clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Overview & Efficacy Data

This section summarizes the design and key outcomes of the phase I clinical trial (NCT03634228) investigating milademetan in combination with LDAC ± venetoclax [1] [2] [3].

Table 1: Clinical Trial Design

Trial Aspect Description
ClinicalTrials.gov ID NCT03634228 [1]
Phase I/II (Phase II expansion was not conducted) [3]
Study Population Adults with TP53 wild-type AML (Relapsed/Refractory or Newly Diagnosed unfit) [1]
Treatment Arms Milademetan + LDAC ± Venetoclax [1]
Primary Objectives Safety, Tolerability, and Determination of Recommended Phase II Dose [1]

Table 2: Patient Baseline Characteristics (N=16)

Characteristic Value
Median Age (Range) 70 years (23 - 80) [1]
Patient Status 14 R/R AML, 2 Newly Diagnosed treated secondary AML [1]
Median Prior Lines of Therapy (Range) 3 (1 - 7) [1]
Prior Venetoclax Exposure 13 (93% of R/R patients) [1]
Prior Allogeneic SCT 6 (38%) [1]

Table 3: Efficacy and Safety Outcomes

Outcome Measure Result
Overall Response Rate (ORR) 13% (2 patients) [1] [2]
Type of Response Complete Remission with incomplete hematological recovery (CRh) [1]
Median Treatment Cycles (Range) 1 (1 - 4) [1]
Most Common AEs Gastrointestinal toxicities (Nausea, Diarrhea) [1] [3]
Grade ≥3 Gastrointestinal Toxicity 50% of patients [2]
Dose-Limiting Toxicity (DLT) Grade 3-4 Diarrhea [3]

Detailed Experimental Protocols

The trial incorporated comprehensive methodologies for patient monitoring and correlative analysis to understand the mechanisms of response and resistance [1].

Table 4: Key Experimental Methodologies

Method Application & Details
Patient Selection & Therapy Patients were adults (≥18 years) with TP53 wild-type AML. The phase I portion used a 3 + 3 Bayesian design to determine the recommended dose. Milademetan was administered orally on specified days in 28-day cycles alongside subcutaneous LDAC (days 1-10) with or without daily venetoclax [1] [3].
Response & Toxicity Assessment Treatment responses were assessed using European LeukemiaNet (ELN) 2017 criteria. Toxicity was graded according to the NCI Common Terminology Criteria for Adverse Events (CTCAE), version 5 [1] [3].
Correlative Analysis (CyTOF) Bone marrow and peripheral blood samples were collected at baseline and end of cycle 1. Cells were analyzed using a 51-parameter, leukemia-focused panel via Cytometry by Time-of-Flight (CyTOF). This allowed for single-cell proteomic profiling to investigate signaling pathways and apoptotic molecules [1].
p53 Status Confirmation TP53 wild-type status was a key enrollment criterion, confirmed via next-generation sequencing. p53 protein expression was also evaluated in available bone marrow specimens using immunohistochemistry (IHC) [1] [3].

Mechanistic Insights & Correlative Analysis

The correlative CyTOF analysis provided deep insights into the functional mechanisms of the treatment combination [1] [2].

  • Responders showed a therapy-induced reduction of the pro-survival protein MCL1 and the RNA-binding protein YTHDF2 in leukemia cells, which likely potentiated cell death.
  • CD34+ leukemia blasts with high BCL-2 expression were eliminated after therapy in responding patients.
  • An immune-rich microenvironment was also associated with a positive treatment response.

The following diagram illustrates the proposed mechanism of action of the three-drug combination at the cellular level.

mechanism_of_action cluster_pathway TP53 Wild-Type Leukemic Cell Milademetan Milademetan MDM2 MDM2 Protein Milademetan->MDM2 Inhibits Venetoclax Venetoclax BCL2 BCL-2 Protein Venetoclax->BCL2 Inhibits LDAC LDAC MCL1 MCL1 Protein (Reduced by LDAC) LDAC->MCL1 Downregulates p53 p53 Protein MDM2->p53 Degrades Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Transactivates Pro-apoptotic Genes BCL2->Apoptosis Inhibits MCL1->Apoptosis Inhibits

Application Notes for Research & Development

  • Patient Selection is Critical: The trial enrolled a heavily pre-treated population, with 93% of R/R patients having prior venetoclax exposure, which may have contributed to the modest 13% response rate [1]. Future studies might show greater efficacy in less pre-treated, newly diagnosed patient cohorts.
  • Toxicity Management is Key: The high rate of significant gastrointestinal toxicity (50% of patients experienced grade ≥3 events) necessitates proactive management and dose modification strategies in future protocol designs [1] [2].
  • Leverage Predictive Biomarkers: The correlative analysis suggests that reductions in MCL1 and YTHDF2 could serve as potential predictive biomarkers of response. Incorporating these measurements in future trials could help identify patients most likely to benefit from this combination therapy [1] [2].
  • Understand Mechanisms of Resistance: The acquisition of TP53 mutations post-therapy in one patient and the baseline abundance of anti-apoptotic proteins highlight key resistance mechanisms. Targeting multiple apoptotic pathway components simultaneously may be necessary to overcome resistance [3].

Conclusion

The phase I study demonstrates that the combination of milademetan, LDAC, and venetoclax is feasible but has limited efficacy and significant gastrointestinal toxicity in a heavily pre-treated R/R AML population [1] [3]. The translational Correlative analysis provides a strong rationale for future research, suggesting that response is linked to the disruption of specific survival pathways in leukemia cells, including the reduction of MCL1 and YTHDF2 [1] [2].

References

Comprehensive Application Notes and Protocols for Investigating Milademetan-Induced G1 Cell Cycle Arrest, Senescence, and Apoptosis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Milademetan (DS-3032) as an MDM2 Inhibitor

Milademetan (DS-3032) is a specific, orally active small-molecule inhibitor targeting the MDM2-p53 protein interaction, representing a promising therapeutic approach for cancers retaining wild-type TP53 function. This inhibitor selectively binds to MDM2, disrupting its interaction with the tumor suppressor protein p53, which subsequently stabilizes and activates p53-mediated transcriptional programs in cancer cells. Milademetan has demonstrated significant preclinical efficacy across various cancer models, including acute myeloid leukemia (AML), solid tumors, Merkel cell carcinoma, and neuroblastoma, making it a compound of considerable interest for oncological research and drug development [1] [2].

The therapeutic rationale for MDM2 inhibition stems from the critical role of the MDM2-p53 axis in oncogenesis. In normal cellular conditions, MDM2 functions as an E3 ubiquitin ligase that regulates p53 levels through ubiquitin-mediated degradation, maintaining p53 at low concentrations. Many cancers exploit this regulatory mechanism by overexpressing MDM2 to effectively suppress p53 tumor suppressor activity, even when TP53 genes remain wild-type. By pharmacologically disrupting this interaction, milademetan reactivates the p53 pathway in susceptible malignancies, initiating transcriptional programs that lead to cell cycle arrest, senescence, and apoptosis [2] [3].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of p53 Reactivation

Milademetan functions by binding to the p53-interaction pocket of MDM2, thereby preventing MDM2-mediated ubiquitination and degradation of p53. This inhibition results in rapid accumulation and stabilization of functional p53 protein within the nucleus. The stabilized p53 then functions as a transcription factor, binding to specific response elements in target genes and initiating a complex transcriptional program that determines cell fate [1] [2]. The key molecular events following MDM2 inhibition include:

  • p53 Protein Stabilization: Within hours of milademetan treatment, cellular p53 levels increase significantly, with maximal accumulation observed between 4-8 hours post-treatment in sensitive cell lines.
  • Transcriptional Activation: Stabilized p53 binds to p53-response elements, activating transcription of critical target genes including ( CDKN1A ) (encoding p21), ( BAX ), ( PUMA ), ( MDM2 ), and ( NOXA ).
  • Cell Fate Determination: The specific pattern of gene activation determines whether cells undergo cell cycle arrest, senescence, or apoptosis, influenced by cellular context, stress levels, and genetic background.
Signaling Pathways Activated by MDM2 Inhibition

The following diagram illustrates the key signaling pathways activated by milademetan treatment and their functional outcomes in cancer cells:

G MDM2 MDM2 p53 p53 MDM2->p53 Degrades Milademetan Milademetan (MDM2 Inhibitor) Milademetan->MDM2 Inhibits p21 p21 (CDKN1A) p53->p21 Transactivates PUMA PUMA (BBC3) p53->PUMA Transactivates BAX BAX p53->BAX Transactivates SASP SASP Factors p53->SASP Induces CDK4_6 CDK4/6 p21->CDK4_6 Inhibits p16 p16 (CDKN2A) p16->CDK4_6 Inhibits RB RB (Hypophosphorylated) E2F E2F (Inactive Complex) RB->E2F Sequesters CellCycleArrest G1 Cell Cycle Arrest E2F->CellCycleArrest No Activation CDK4_6->RB Phosphorylates Senescence Cellular Senescence CellCycleArrest->Senescence Can Progress to Apoptosis Apoptosis PUMA->Apoptosis Activates BAX->Apoptosis Activates SASP->Senescence Promotes

Figure 1: Signaling pathways activated by milademetan-mediated MDM2 inhibition. Milademetan disrupts MDM2-mediated p53 degradation, leading to p53 stabilization and transcriptional activation of target genes that coordinate cell cycle arrest, senescence, and apoptosis.

Distinguishing Senescence from Quiescence

It is crucial to differentiate between cellular senescence and reversible quiescence when evaluating milademetan treatment outcomes. While both states involve cell cycle arrest, they represent fundamentally different biological conditions with distinct implications for cancer therapy:

  • Cellular Senescence: A stable, irreversible cell cycle arrest accompanied by characteristic morphological changes (cellular enlargement, flattened appearance), increased senescence-associated β-galactosidase (SA-β-gal) activity, and secretion of various factors known as the senescence-associated secretory phenotype (SASP) [4] [5]. Senescence represents an active metabolic state maintained by p53/p21 and p16/RB pathways.

  • Quiescence: A reversible, dormant state typically induced by growth factor withdrawal or contact inhibition, characterized by reduced metabolism and preserved proliferative potential upon stimulation. Quiescent cells do not typically exhibit SASP or the stable arrest features of senescent cells [5].

The distinction is critical in cancer therapy because senescent cells, while non-proliferative, remain metabolically active and may influence the tumor microenvironment through SASP, potentially having both tumor-promoting and tumor-suppressive effects depending on context [4] [5].

Experimental Data and Key Findings

Quantitative Assessment of Milademetan Efficacy

Table 1: Efficacy of milademetan across various cancer cell models demonstrating concentration-dependent effects

Cell Line Cancer Type p53 Status IC50 Value (nM) Key Effects Observed Experimental Duration Citation
MKL-1 Merkel Cell Carcinoma Wild-type 21.9 Decreased viability, p53 accumulation, PARP cleavage 72 hours [2]
WaGa Merkel Cell Carcinoma Wild-type 17.7 Reduced viability, p21 induction, apoptosis 72 hours [2]
PeTa Merkel Cell Carcinoma Wild-type 52.63 Cell cycle arrest, senescence markers 72 hours [2]
MS-1 Merkel Cell Carcinoma Mutant Resistant No significant response 72 hours [2]
SH-SY5Y Neuroblastoma Wild-type 17.7 G1 arrest, senescence, tumor growth delay in vivo 72 hours [1]
IMR5 Neuroblastoma Wild-type 25.7 Reduced viability, apoptosis induction 72 hours [1]

Table 2: Temporal progression of molecular events following milademetan treatment in sensitive cell lines

Time Post-Treatment Molecular Events Downstream Consequences
2-8 hours p53 protein accumulation, MDM2 upregulation Initial response signaling
8-24 hours p21 induction, CDK4/6 inhibition, RB hypophosphorylation G1 cell cycle arrest initiation
16-48 hours PUMA/BAX activation, PARP cleavage, SASP factor expression Commitment to apoptosis/senescence
48-72 hours Stable cell cycle exit, SA-β-gal activity, morphological changes Established senescence phenotype
>72 hours Chronic secretory phenotype, potential immune cell recruitment Tumor microenvironment modification

Research findings have demonstrated that milademetan treatment selectively inhibits viability in cancer cell lines with wild-type TP53, independently of MYCN status in neuroblastoma models [1]. The response to milademetan is characterized by dose-dependent and time-dependent effects, with more sensitive cell lines showing lower IC50 values and AUC metrics [2]. Importantly, the differential sensitivity to milademetan directly correlates with TP53 status, with TP53 mutant cell lines exhibiting significant resistance, highlighting the specificity of the compound's mechanism of action [2].

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

Purpose: To evaluate the concentration-dependent effects of milademetan on cancer cell viability and determine IC50 values.

Materials:

  • Cancer cell lines with wild-type TP53 (e.g., MKL-1, WaGa, SH-SY5Y) and TP53 mutant controls (e.g., MS-1)
  • Milademetan (prepare 10 mM stock solution in DMSO, store at -20°C)
  • Cell culture medium appropriate for each cell line
  • 96-well tissue culture plates
  • ATP-based viability assay kit (e.g., CellTiter-Glo)
  • Microplate reader capable of detecting luminescence

Procedure:

  • Seed cells in 96-well plates at optimized densities (typically 1,000-5,000 cells/well in 100 μL medium) and allow to adhere overnight.
  • Prepare milademetan working concentrations by serial dilution in culture medium (recommended range: 0-2000 nM). Include DMSO vehicle controls.
  • Treat cells with milademetan or vehicle control in triplicate for each concentration.
  • Incubate cells for 24-72 hours at 37°C, 5% CO₂.
  • Equilibrate plates to room temperature for 30 minutes.
  • Add CellTiter-Glo reagent according to manufacturer's instructions (typically equal volume to culture medium).
  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
  • Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal.
  • Measure luminescence using a plate reader.
  • Calculate percentage viability relative to vehicle-treated controls and determine IC50 values using appropriate curve-fitting software (e.g., GraphPad Prism).

Technical Notes:

  • Ensure DMSO concentrations remain constant across all treatments (typically ≤0.1%).
  • Include a minimum of 8 concentration points for accurate IC50 determination.
  • Perform time-course experiments (24, 48, 72 hours) to assess temporal aspects of response.
  • Validate TP53 status of cell lines through sequencing or Western blotting.
Cell Cycle Analysis by Flow Cytometry

Purpose: To detect milademetan-induced G1 cell cycle arrest through DNA content quantification.

Materials:

  • Milademetan-treated and control cells
  • Phosphate-buffered saline (PBS), ice-cold
  • 70% ethanol in PBS (pre-chilled to -20°C)
  • Propidium iodide (PI) staining solution: PBS containing 50 μg/mL PI, 0.1 mg/mL RNase A, 0.05% Triton X-100
  • Flow cytometry tubes
  • Flow cytometer with 488 nm excitation and >600 nm emission filter

Procedure:

  • Treat cells with milademetan at IC50 and 2×IC50 concentrations for 24, 48, and 72 hours.
  • Harvest cells by trypsinization, collect by centrifugation (300 × g, 5 minutes).
  • Wash cells once with ice-cold PBS.
  • Fix cells by resuspending in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
  • Pellet fixed cells (500 × g, 5 minutes) and wash twice with PBS.
  • Resuspend cell pellet in PI staining solution (0.5-1 mL) and incubate in the dark at room temperature for 30 minutes.
  • Analyze samples using flow cytometry, collecting at least 10,000 events per sample.
  • Determine cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).

Technical Notes:

  • Include untreated and vehicle-treated controls for baseline cell cycle distribution.
  • Ensure single-cell suspensions to avoid doublet artifacts in DNA histograms.
  • Consider simultaneous staining with anti-Ki67 antibody to distinguish quiescent (G0) from cycling (G1) cells.
  • Analyze results for increased G1 population and corresponding decreases in S and G2/M phases.
Senescence-Associated β-Galactosidase Staining

Purpose: To identify cells undergoing milademetan-induced senescence through detection of SA-β-gal activity.

Materials:

  • Senescence Detection Kit (e.g., Cell Signaling Technology #9860) or self-prepared solutions
  • Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
  • Staining Solution: 1 mg/mL X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂ in 40 mM citric acid/sodium phosphate buffer, pH 6.0
  • PBS
  • Incubator set at 37°C without CO₂

Procedure:

  • Culture cells on chamber slides or in 6-well plates and treat with milademetan for 3-5 days.
  • Wash cells twice with PBS.
  • Fix cells with fixation solution for 10-15 minutes at room temperature.
  • Wash cells three times with PBS.
  • Prepare fresh staining solution and add to fixed cells.
  • Incubate at 37°C without CO₂ for 12-16 hours (overnight).
  • Examine cells under brightfield microscopy for development of blue cytoplasmic staining.
  • Count SA-β-gal positive cells in multiple random fields (minimum 200 cells per condition).

Technical Notes:

  • Include positive controls (e.g., cells treated with 10-20 Gy radiation or 10 μM etoposide for 5 days).
  • Optimize incubation time with staining solution to prevent overdevelopment.
  • Assess characteristic senescent morphology (enlarged, flattened shape) in addition to SA-β-gal staining.
  • Combine with other senescence markers (e.g., p16 immunohistochemistry, SASP factor analysis) for confirmation.
Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Purpose: To quantify milademetan-induced apoptosis through detection of phosphatidylserine externalization.

Materials:

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
  • Fluorescently conjugated Annexin V (e.g., FITC or APC)
  • Propidium iodide (PI) solution (50 μg/mL in PBS)
  • Flow cytometry tubes
  • Flow cytometer with appropriate laser and filter configurations

Procedure:

  • Treat cells with milademetan for 24, 48, and 72 hours at IC50 and 2×IC50 concentrations.
  • Harvest both adherent and floating cells by gentle trypsinization.
  • Wash cells twice with ice-cold PBS.
  • Resuspend cells in Annexin V binding buffer at 1×10⁶ cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tubes.
  • Add fluorescent Annexin V (according to manufacturer's recommended dilution) and incubate for 15 minutes in the dark at room temperature.
  • Add 400 μL Annexin V binding buffer and 5 μL PI solution to each tube.
  • Analyze samples by flow cytometry within 1 hour.
  • Identify populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Technical Notes:

  • Include untreated and vehicle-treated controls for baseline apoptosis.
  • Use a apoptosis inducer (e.g., 1 μM staurosporine for 4-6 hours) as a positive control.
  • Process samples immediately after harvesting to prevent artifactual apoptosis.
  • Correlate with Western blot analysis of cleaved PARP, caspase-3, and other apoptosis markers.

The following diagram illustrates the experimental workflow for assessing milademetan-induced cellular responses:

G CellCulture Cell Culture (WT p53 and p53 mutant lines) Treatment Milademetan Treatment (0-2000 nM, 24-72h) CellCulture->Treatment Viability Cell Viability Assay (ATP-based) Treatment->Viability CellCycle Cell Cycle Analysis (PI staining + Flow cytometry) Treatment->CellCycle Senescence Senescence Assay (SA-β-gal staining) Treatment->Senescence Apoptosis Apoptosis Assay (Annexin V/PI staining) Treatment->Apoptosis Western Western Blot (p53, p21, PARP, etc.) Treatment->Western DataAnalysis Data Analysis (IC50, Cell Distribution, etc.) Viability->DataAnalysis CellCycle->DataAnalysis Senescence->DataAnalysis Apoptosis->DataAnalysis Western->DataAnalysis

Figure 2: Experimental workflow for comprehensive assessment of milademetan-induced cellular responses. The protocol encompasses multiple complementary assays to characterize viability, cell cycle arrest, senescence, and apoptosis following treatment.

Troubleshooting and Technical Considerations

Common Technical Challenges and Solutions

Table 3: Troubleshooting guide for common issues in milademetan experiments

Problem Potential Cause Solution
Lack of efficacy in WT p53 cells Incorrect TP53 status verification Verify TP53 status by sequencing; check p53 protein stabilization by Western blot
High variability in viability assays Inconsistent cell seeding or drug dilution Standardize cell counting method; prepare fresh drug dilutions for each experiment
Weak SA-β-gal staining Insufficient senescence induction or suboptimal staining Extend treatment duration to 5-7 days; include positive controls; ensure correct pH (6.0)
Excessive background in flow cytometry Cell clumping or inadequate washing Filter cells through mesh before analysis; increase washing steps
Inconsistent Western blot results Protein degradation or unequal loading Use fresh protease inhibitors; validate loading controls; ensure proper protein quantification
Optimization Guidelines

To ensure robust and reproducible results when studying milademetan-induced cellular responses, consider the following optimization strategies:

  • Cell Line Validation: Regularly authenticate cell lines and confirm TP53 status, as genetic drift can occur over passages. Use early passage cells for critical experiments.
  • Dose-Response Optimization: Perform preliminary range-finding experiments with broad concentration ranges (e.g., 1 nM-10 μM) before precise IC50 determination.
  • Time Course Considerations: Assess responses at multiple time points (24, 48, 72, 96 hours) as senescence markers typically appear later than initial cell cycle arrest.
  • Combination Assays: Consider multiplexing approaches where possible, such as combining SA-β-gal staining with immunohistochemistry for p21 or p16 to confirm senescence pathways.

Conclusion

Milademetan represents a promising targeted therapeutic approach for TP53 wild-type cancers through its specific inhibition of the MDM2-p53 interaction. The comprehensive application notes and detailed protocols provided here enable researchers to thoroughly investigate the compound's effects on G1 cell cycle arrest, senescence, and apoptosis. The experimental approaches outlined—including viability assays, cell cycle analysis, senescence detection, and apoptosis assessment—provide a robust framework for evaluating milademetan's efficacy and mechanism of action in various cancer models.

The strong correlation between TP53 status and treatment response highlights the importance of proper patient stratification biomarkers for clinical development. Furthermore, the temporal progression of molecular events—from initial p53 stabilization through to established senescence or apoptosis—emphasizes the need for appropriate experimental timing when assessing treatment outcomes. These protocols provide researchers with standardized methods to generate reproducible, quantifiable data on milademetan's anti-cancer activities, supporting both basic research and translational drug development efforts.

References

Comprehensive Application Notes and Protocols on Milademetan: Pharmacokinetic and Pharmacodynamic Characterization for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Milademetan and Its Mechanism of Action

Milademetan (RAIN-32, DS-3032b) is a potent oral small-molecule inhibitor of the MDM2-p53 protein-protein interaction that has shown promising antitumor activity in various preclinical models and clinical trials. As a selective MDM2 antagonist, milademetan specifically targets the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction and restoring p53 tumor suppressor function in cancers with wild-type TP53 status. This mechanism is particularly relevant in MDM2-amplified cancers, where MDM2 overexpression leads to constitutive degradation of functional p53 protein, creating a pseudo-TP53-null phenotype despite the presence of wild-type TP53 genes. The therapeutic rationale for milademetan centers on reactivating the p53 pathway in these susceptible tumors, leading to cell cycle arrest, apoptosis, and ultimately tumor growth inhibition.

The development of milademetan represents a significant advancement in targeted cancer therapy, particularly for tumors characterized by MDM2 amplification such as dedifferentiated liposarcomas, certain sarcomas, and other solid tumors. Preclinical data has demonstrated that milademetan exhibits potent nanomolar activity against MDM2-amplified, TP53 wild-type laboratory models, providing strong rationale for clinical translation [1]. The drug has progressed through phase I clinical trials establishing recommended phase II doses and schedules, and has subsequently been evaluated in phase II basket studies such as MANTRA-2 (NCT05012397) for patients with advanced MDM2-amplified, TP53 wild-type solid tumors [1]. These studies have provided crucial insights into the pharmacokinetic and pharmacodynamic properties of milademetan, which are essential for optimizing its clinical application and guiding future drug development efforts targeting the MDM2-p53 axis.

Pharmacokinetic Properties of Milademetan

Absorption and Distribution

Milademetan demonstrates favorable oral bioavailability with predictable pharmacokinetic patterns when administered according to the established intermittent dosing schedule. Following oral administration, the drug is rapidly absorbed, achieving maximum serum concentration (C~max~) within approximately 3.1 hours post-dose [2]. At the recommended phase II dose of 260 mg administered on an intermittent schedule (days 1-3 and 15-17 of each 28-day cycle), the geometric mean C~max~ reached 1503 ng/mL on day 1 of cycle 1, with an area under the curve from 0-24 hours (AUC~0-24~) of 18,432 ng·h/mL [2]. The linear pharmacokinetics observed across the dose range of 100-200 mg supports consistent and predictable exposure with dose escalation, a valuable characteristic for clinical dosing strategies [3].

The apparent total clearance of milademetan is approximately 15.6 L/h, with a terminal elimination half-life of 10.0 hours [2]. This relatively short half-life supports the use of intermittent dosing schedules that allow for recovery from hematological toxicities, particularly thrombocytopenia, which represents the most significant dose-limiting toxicity of MDM2 inhibition. The pharmacokinetic profile of milademetan compares favorably with other MDM2 inhibitors in clinical development, such as alrizomadlin (APG-115), which also employs intermittent dosing strategies to balance efficacy with toxicity management [3].

Metabolism and Excretion

While detailed metabolism and excretion studies of milademetan in humans are limited in the available literature, insights can be drawn from its structural class and preclinical data. MDM2 inhibitors typically undergo hepatic metabolism primarily via cytochrome P450 enzymes, with subsequent elimination through biliary and renal pathways. The short elimination half-life of 10.0 hours suggests relatively rapid clearance without significant accumulation on intermittent dosing schedules, which aligns with the observed safety profile where toxicities are manageable and reversible with appropriate dose modifications [2].

Table 1: Key Pharmacokinetic Parameters of Milademetan at Recommended Phase II Dose (260 mg)

Parameter Value Conditions
T~max~ 3.1 hours After oral administration
C~max~ 1503 ng/mL Day 1, Cycle 1
AUC~0-24~ 18,432 ng·h/mL Day 1, Cycle 1
Apparent Clearance 15.6 L/h Steady state
Elimination Half-life 10.0 hours Terminal phase
Dosing Schedule Days 1-3 and 15-17 28-day cycle

The pharmacokinetic properties of milademetan have been characterized across multiple dosing schedules in phase I trials, with the intermittent schedule (3 days per week for two weeks in a 28-day cycle) demonstrating the optimal balance between target engagement and safety tolerability [2]. This schedule achieved sufficient drug exposure to activate p53 pathway responses while allowing for hematological recovery during the treatment-free intervals, addressing the principal challenge of hematological toxicity that has plagued previous MDM2 inhibitor development programs.

Pharmacodynamic Properties and Biomarker Responses

Target Engagement and Pathway Activation

Milademetan demonstrates robust target engagement as evidenced by consistent activation of the p53 pathway both in preclinical models and clinical studies. Pharmacodynamic assessments have confirmed that milademetan treatment leads to dose-dependent increases in key p53-regulated proteins, including p21, MDM2 itself, and macrophage inhibitory cytokine-1 (GDF15) [1] [2]. In clinical samples, within 24 hours after the first dose of milademetan, serum GDF15 levels increased by up to 10-fold over baseline, indicating rapid and potent pathway engagement [2]. This rapid response makes GDF15 a valuable circulating biomarker for monitoring target engagement in clinical settings where tumor tissue sampling is challenging.

Western blot analyses of tumor samples from xenograft models and limited patient samples have demonstrated significant upregulation of p53, p21, and MDM2 protein levels following milademetan treatment, confirming disruption of the MDM2-p53 interaction and subsequent p53 stabilization and transcriptional activation [1] [4]. By day 8 of cycle 1 in clinical studies, consistent elevation of these pathway markers was observed, demonstrating sustained pathway activation throughout the dosing period [2]. The magnitude and duration of p53 pathway activation correlated with milademetan exposure, supporting the pharmacological specificity of the observed effects and providing a rationale for dose selection in later-stage trials.

Antitumor Activity and Cellular Responses

The ultimate pharmacodynamic response to milademetan is inhibition of tumor cell proliferation and induction of apoptosis in MDM2-amplified, TP53 wild-type tumors. In preclinical models, including Merkel cell carcinoma with wild-type p53, milademetan treatment resulted in significant reduction in cell viability through activation of p53-mediated apoptosis [4]. Similarly, in patient-derived xenograft models of various solid tumors, milademetan administration led to dose-dependent tumor growth inhibition, with some models showing substantial tumor regression [1].

In the phase II MANTRA-2 clinical trial, milademetan demonstrated clinical antitumor activity against a variety of refractory MDM2-amplified, TP53 wild-type solid tumors [1]. The best overall response among 31 patients with centrally confirmed molecular testing was 19.4% (6/31), including one confirmed partial response and five unconfirmed partial responses. Notably, one patient with endometrial stromal sarcoma achieved a 100% target lesion reduction, demonstrating the potential for profound antitumor effects in susceptible malignancies [1]. The median progression-free survival across the study population was 3.5 months (95% confidence interval, 1.8-3.7), indicating that while responses occurred, they were generally short-lived, highlighting the challenge of maintaining durable disease control with single-agent MDM2 inhibition.

Table 2: Key Pharmacodynamic Biomarkers of Milademetan Activity

Biomarker Change Timing Significance
GDF15 (MIC-1) Up to 10-fold increase Within 24 hours Early indicator of p53 pathway activation
p21 Protein Significant increase By day 8 of treatment Marker of p53 transcriptional activity
MDM2 Protein Significant increase By day 8 of treatment Feedback response to p53 activation
p53 Protein Significant stabilization By day 8 of treatment Direct evidence of target engagement
Tumor Volume Reduction in responsive patients By first assessment Ultimate therapeutic effect

Detailed Experimental Protocols

In Vitro Cell Viability and Mechanism Assay

Purpose: To evaluate the antiproliferative effects of milademetan and confirm p53 pathway activation in MDM2-amplified, TP53 wild-type cancer cell lines.

Materials and Reagents:

  • MDM2-amplified, TP53 wild-type cell lines (e.g., SJSA1, 93T449, 94T778, JAR)
  • Milademetan (prepared as 10 mM stock solution in DMSO)
  • CellTiter-Glo Luminescent Cell Viability Assay Kit (Promega, #G9243)
  • Cell lysis buffer (Cell Signaling Technology)
  • Protease inhibitor cocktail (Roche cOmplete, #11873580001)
  • Primary antibodies for p53, p21, MDM2, and actin
  • Secondary antibodies conjugated to horseradish peroxidase

Procedure:

  • Cell Plating: Plate cells in 384-well plates at optimized densities (typically 500-2,000 cells per well depending on cell line growth characteristics) in appropriate culture medium and incubate for 24 hours to allow for attachment.
  • Compound Treatment: Prepare serial dilutions of milademetan in culture medium (typically spanning 0.1 nM to 10 μM concentration range). Replace culture medium with compound-containing medium and incubate for 72 hours. Include DMSO-only treated wells as vehicle controls.
  • Viability Assessment: Add CellTiter-Glo reagent according to manufacturer's instructions and measure luminescence using a compatible plate reader (e.g., EnVision 2105 multimode plate reader).
  • Data Analysis: Calculate percentage viability relative to vehicle controls and generate dose-response curves using nonlinear regression in software such as GraphPad Prism 9. Determine IC~50~ values from the fitted curves.
  • Mechanistic Confirmation: For Western blot analysis, plate cells in 6-well plates, treat with milademetan at IC~50~ and IC~90~ concentrations for 24-48 hours, prepare whole-cell extracts, and perform immunoblotting for p53, p21, MDM2, and loading control according to standard protocols [1].
In Vivo Xenograft and PDX Model Efficacy Studies

Purpose: To evaluate the antitumor efficacy of milademetan in patient-derived xenograft (PDX) models and cell line-derived xenografts representing MDM2-amplified, TP53 wild-type tumors.

Materials and Reagents:

  • Female BALB/c nude mice (6-8 weeks old, approximately 18-22 g)
  • MDM2-amplified, TP53 wild-type PDX tumor fragments or cell lines (e.g., SJSA1)
  • Milademetan formulation: 100 mg/kg in 0.5% methylcellulose
  • Calipers for tumor measurement
  • ELISA kit for GDF15 detection (Quantikine ELISA Kit, R&D Systems; #DGD150)

Procedure:

  • Model Establishment: Implant fresh PDX tumor samples (approximately 2-3 mm³ fragments) or MDM2-amplified cancer cells (5 million cells in Matrigel) subcutaneously into the flank of mice.
  • Randomization: When tumors reach approximately 150 mm³, randomize animals into treatment groups (n=8 per group) ensuring similar mean tumor volumes across groups.
  • Dosing Regimen: Administer milademetan orally at 100 mg/kg once daily or vehicle control (0.5% methylcellulose) according to established schedules (typically 3 days per week for two weeks in a 28-day cycle).
  • Monitoring: Measure tumor dimensions and body weight three times weekly. Calculate tumor volume using the formula: V = 0.5a × b², where a and b are the long and short diameters of the tumor, respectively.
  • Pharmacodynamic Assessment: Collect plasma samples at baseline and at specified timepoints post-dose for GDF15 measurement by ELISA according to manufacturer's instructions.
  • Endpoint Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (T~i~ - T~0~)/(V~i~ - V~0~)] × 100, where T~i~ is the average tumor volume of a treatment group on a given day, T~0~ is the average tumor volume on the day of treatment start, V~i~ is the average tumor volume of the vehicle control group on the same day with T~i~, and V~0~ is the average tumor volume of the vehicle group on the day of treatment start [1].

The following diagram illustrates the core mechanism of action of milademetan and the key pharmacodynamic biomarkers used to monitor its activity:

G MDM2Amp MDM2 Amplification MDM2Overexpression MDM2 Overexpression MDM2Amp->MDM2Overexpression p53Degradation p53 Degradation MDM2Overexpression->p53Degradation TumorGrowth Uncontrolled Tumor Growth p53Degradation->TumorGrowth Milademetan Milademetan Treatment MDM2Inhibition MDM2-p53 Interaction Inhibition Milademetan->MDM2Inhibition p53Stabilization p53 Stabilization & Activation MDM2Inhibition->p53Stabilization p53Pathway p53 Pathway Activation p53Stabilization->p53Pathway CellCycleArrest Cell Cycle Arrest p53Pathway->CellCycleArrest Apoptosis Apoptosis p53Pathway->Apoptosis Biomarkers Pharmacodynamic Biomarkers: • GDF15/MIC-1 Increase • p21 Upregulation • MDM2 Upregulation p53Pathway->Biomarkers TumorReduction Tumor Growth Inhibition CellCycleArrest->TumorReduction Apoptosis->TumorReduction

Diagram 1: Mechanism of Action and Pharmacodynamic Biomarkers of Milademetan. This diagram illustrates how milademetan counteracts the effects of MDM2 amplification by inhibiting the MDM2-p53 interaction, leading to p53 pathway activation and ultimately tumor growth inhibition through cell cycle arrest and apoptosis. Key pharmacodynamic biomarkers used to monitor drug activity are shown.

Clinical Protocol Guidance and Dosing Strategy

Recommended Dosing and Schedule

Based on phase I dose-finding studies, the recommended phase II dose of milademetan is 260 mg administered orally once daily on an intermittent schedule of days 1-3 and 15-17 of each 28-day cycle [2]. This schedule was specifically designed to mitigate dose-limiting hematologic toxicities, particularly thrombocytopenia, while maintaining antitumor efficacy. The intermittent approach allows for sufficient drug exposure to activate p53-mediated antitumor effects while providing adequate time for hematological recovery during treatment-free intervals, addressing the principal challenge of managing myelosuppression associated with MDM2 inhibition.

Clinical monitoring should include complete blood counts with differential at baseline and regularly throughout treatment, with more frequent monitoring during the first two cycles. For patients who develop grade 3 or 4 thrombocytopenia or neutropenia, dose interruptions and modifications are recommended until recovery to grade ≤1, followed by dose reduction to 210 mg for subsequent cycles [2]. In the phase I study, approximately 40% of patients receiving the recommended dose required dose reductions for treatment-related adverse events, primarily thrombocytopenia, highlighting the importance of proactive hematological monitoring and management [2].

Patient Selection and Biomarker Strategy

Appropriate patient selection is critical for optimizing milademetan efficacy. The target population consists of patients with advanced solid tumors characterized by MDM2 amplification with wild-type TP53 status, as determined by next-generation sequencing in a Clinical Laboratory Improvement Amendments (CLIA)-certified laboratory [1]. Tumors with particularly high prevalence of MDM2 amplification include dedifferentiated liposarcomas, certain sarcomas, and a subset of various other solid tumors. Patients with liposarcoma, intimal/cardiac sarcoma, or primary central nervous system tumors were excluded from the MANTRA-2 trial, though the rationale for these exclusions was not fully specified [1].

The following workflow diagram outlines the key steps in assessing patient eligibility and managing milademetan treatment:

G Step1 Patient with Advanced Solid Tumor Step2 NGS Testing for MDM2 Amplification and TP53 Wild-Type Status Step1->Step2 Step3 Eligibility Confirmation: • MDM2 Amplification Present • TP53 Wild-Type • Adequate Organ Function • ECOG Status 0-1 Step2->Step3 Step4 Initiate Milademetan Treatment: 260 mg Days 1-3, 15-17 of 28-Day Cycle Step3->Step4 Step5 Monitoring Phase: • Weekly CBC during Cycle 1-2 • Regular Assessment of GDF15 • Tumor Assessment every 8 weeks Step4->Step5 Step6 Response Assessment Step5->Step6 Step7 Dose Modification if Needed Step6->Step7 Toxicity ≥ Grade 3 Step8 Continue Treatment until Disease Progression or Unacceptable Toxicity Step6->Step8 Tolerating Well Step7->Step5

Diagram 2: Patient Management and Treatment Workflow for Milademetan. This diagram outlines the key steps in identifying appropriate candidates for milademetan therapy and managing treatment, including crucial monitoring parameters and dose modification pathways.

Regulatory Considerations and Future Directions

Safety Profile and Risk Management

Milademetan demonstrates a manageable safety profile with predictable and generally reversible toxicities when administered according to the recommended intermittent schedule. The most common grade 3 or 4 adverse events observed in clinical trials include thrombocytopenia (29.0%), neutropenia (15.0%), anemia (13.1%), leukopenia, and diarrhea [1] [2]. These hematological toxicities are consistent with the mechanism of action of MDM2 inhibitors, as p53 activation affects hematopoietic progenitor cells. The incidence of grade 3/4 thrombocytopenia was substantially lower with the intermittent schedule (15.0%) compared to extended/continuous schedules (36.2%), validating the strategy of intermittent dosing to mitigate this dose-limiting toxicity [2].

Non-hematological adverse events are generally mild to moderate in severity, with the most common being nausea (72.0%), fatigue (44.9%), vomiting, and diarrhea [2]. These gastrointestinal effects are typically manageable with supportive care measures and rarely lead to treatment discontinuation. The safety profile of milademetan compares favorably with other MDM2 inhibitors in development, such as alrizomadlin (APG-115), which also demonstrates hematological toxicities as its principal dose-limiting effect [3]. Comprehensive risk management should include regular monitoring of blood counts, particularly during the first two treatment cycles, and implementation of dose modification guidelines for management of hematological toxicities.

Conclusion and Future Perspectives

Milademetan represents a promising targeted therapeutic approach for MDM2-amplified, TP53 wild-type solid tumors, with demonstrated preclinical and clinical activity across various tumor types. The well-characterized pharmacokinetic and pharmacodynamic properties of milademetan have enabled optimized dosing strategies that balance efficacy with manageable toxicity. However, the transient nature of tumor responses observed in clinical trials highlights the challenges of achieving durable disease control with single-agent MDM2 inhibition [1].

Future development efforts should focus on rational combination strategies to enhance the depth and duration of response to milademetan. Potential approaches include combination with other targeted agents, conventional chemotherapy, or immunotherapy, based on preclinical evidence that MDM2 inhibition may alter the tumor microenvironment and enhance immunogenicity [3]. Additionally, further refinement of predictive biomarkers beyond MDM2 amplification may help identify patient subsets most likely to derive significant clinical benefit. The ongoing research into milademetan and other MDM2 inhibitors continues to validate the MDM2-p53 axis as a compelling therapeutic target in oncology, with the potential to address unmet needs in molecularly defined patient populations.

References

Comprehensive Guide to Milademetan Stock Solution Preparation and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Milademetan

Milademetan (also known as DS-3032, RAIN-32) is a potent, selective, and orally active small-molecule inhibitor of the MDM2-p53 interaction [1] [2]. It functions by reactivating the p53 tumor suppressor pathway in cancer cells with wild-type TP53, thereby inducing G1 cell cycle arrest, senescence, and apoptosis [1]. This makes it a promising candidate for research in acute myeloid leukemia (AML), solid tumors, and specifically, dedifferentiated liposarcomas (DDLPS), which are characterized by MDM2 amplification [1] [3]. This document provides detailed protocols for stock solution preparation and references relevant clinical dosing to support preclinical research.

Chemical and Physical Properties

  • Chemical Name: Milademetan (DS-3032)
  • Synonyms: RAIN-32, DS-3032
  • Molecular Formula: C₃₀H₃₄Cl₂FN₅O₄
  • CAS Number: 1398568-47-2
  • Molecular Weight: 618.53 g/mol [1] [2]
  • Storage: As a solid, it is recommended to store at -20°C for 3 years or at 4°C for 2 years. Once prepared in solvent, stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month [1].

Stock Solution Preparation

Solubility and Solvent Considerations

Table 1: Solubility of Milademetan in Common Solvents

Solvent Solubility Concentration Notes
DMSO 100 mg/mL [2] 161.67 mM Use fresh, moisture-absorbing DMSO reduces solubility.
DMSO 16.67 mg/mL [1] 26.95 mM Requires ultrasonic treatment; hygroscopic DMSO impacts solubility.
Ethanol 25 mg/mL [2] 40.42 mM -
Water Insoluble [2] - Not recommended for stock solutions.
Preparation of Concentrated Stock Solutions

Protocol 1: Standard 10 mM Stock Solution in DMSO (based on 16.67 mg/mL solubility) [1]

  • Calculations: To prepare 1 mL of a 10 mM stock solution:
    • Amount of milademetan = (10 μmol/mL) × (618.53 g/mol) × (1 mL) = 6.185 mg
  • Weighing: Accurately weigh 6.185 mg of milademetan powder.
  • Dissolution: Transfer the powder into a 1 mL volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL.
  • Mixing: Mix thoroughly by vortexing or gentle sonication until the solution is clear and the solid is completely dissolved.
  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C as indicated in Section 2.

Protocol 2: High-Concentration Stock Solution in DMSO (based on 100 mg/mL solubility) [2]

  • Weighing: Accurately weigh 100 mg of milademetan powder.
  • Dissolution: Transfer the powder into a 1 mL volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL.
  • Mixing: Mix thoroughly by vortexing or gentle sonication until completely dissolved.
  • Aliquoting and Storage: Aliquot and store as described in Protocol 1.

In Vivo Formulation Protocols

For animal studies, milademetan can be formulated from a DMSO master stock into suitable dosing vehicles. Below are two validated formulations [2].

Table 2: In Vivo Formulation Protocols for Milademetan

Formulation Final Concentration Preparation Steps Notes

| Aqueous Suspension | ≥ 5 mg/mL | 1. Add 5 mg of milademetan to 1 mL of CMC-Na solution. 2. Mix evenly to obtain a homogeneous suspension. | Simple formulation; results in a suspension. | | Clear Solution (for oral gavage) | 5.000 mg/mL (8.08 mM) | 1. Add 50 μL of 100 mg/mL DMSO stock to 400 μL PEG300; mix. 2. Add 50 μL Tween-80; mix. 3. Add 500 μL ddH₂O; mix. | Validated by Selleck; use immediately for optimal results [2]. | | Clear Solution (in corn oil) | 0.600 mg/mL (0.97 mM) | 1. Add 50 μL of 12 mg/mL DMSO stock to 950 μL corn oil; mix. | Validated by Selleck; use immediately for optimal results [2]. |

Clinical Context and Dosing Schedule

A first-in-human Phase I study established a clinically relevant dosing schedule for milademetan. The recommended Phase II dose and schedule is 260 mg once daily, administered orally on an intermittent schedule of 3 days on / 11 days off (3/14 days) in a 28-day cycle [3]. This intermittent schedule was found to mitigate on-target hematologic toxicities, such as thrombocytopenia and neutropenia, while maintaining antitumor efficacy, particularly in patients with dedifferentiated liposarcoma (DDLPS) [3].

Experimental Workflow and Decision Pathway

The following diagram outlines the logical workflow for selecting the appropriate milademetan preparation method based on your experimental goals.

G Start Start: Milademetan Experiment Planning Application Determine Application Start->Application InVitro In Vitro Assays Application->InVitro   InVivo In Vivo Studies Application->InVivo   SolventChoice Select Solvent InVitro->SolventChoice PrepFormulation Protocol: In Vivo Formulation (Use clear solution or suspension) InVivo->PrepFormulation HighConc Require High Concentration (> 26 mM) SolventChoice->HighConc DMSO PrepDMSO1 Protocol: Standard Stock (10 mM in DMSO) HighConc->PrepDMSO1 No PrepDMSO2 Protocol: High-Concentration Stock (100 mg/mL in DMSO) HighConc->PrepDMSO2 Yes End Proceed with Experiment PrepDMSO1->End PrepDMSO2->End PrepFormulation->End

Diagram 1: Workflow for selecting the appropriate milademetan preparation method.

References

Author: Smolecule Technical Support Team. Date: February 2026

Milademetan Adverse Events at a Glance

The table below summarizes the most common and significant treatment-emergent adverse events (TEAEs) associated with Milademetan across clinical trials.

Adverse Event All Grades Frequency Grade 3/4 Frequency Management Recommendations
Thrombocytopenia Very Common [1] [2] 29.0% (Phase I) [1], 39.5% (Phase III) [2] Close monitoring, dose interruptions/reductions [1].
Neutropenia Very Common [1] 15.0% (Phase I) [1], 25.5% (Phase III) [2] Close monitoring, dose interruptions/reductions [1].
Anemia Very Common [1] 13.1% (Phase I) [1], 18.6% (Phase III) [2] Close monitoring; transfusion support may be needed [1].
Nausea Very Common [2] Not frequently Grade 3/4 [2] Standard antiemetic prophylaxis is recommended.
Vomiting Common [2] Information missing Standard antiemetic prophylaxis is recommended.
Diarrhea Reported [3] Grade 3/4 observed [3] Standard supportive care is recommended.
Leukopenia Reported [3] Grade 3/4 observed [3] Close monitoring of blood counts is recommended.

Mechanism of Action & On-Target Toxicity

The following diagram illustrates the molecular mechanism of Milademetan and the primary cause of its dose-limiting hematological toxicities.

milademetan_mechanism p53 Tumor Suppressor p53 MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Transactivates MDM2 Gene p53_Active Stabilized, Active p53 p53->p53_Active Stabilizes MDM2->p53 Ubiquitinates & Degrades p53 Milademetan Milademetan (MDM2 Inhibitor) Milademetan->MDM2 Inhibits Binding Cell_Arrest Cell Cycle Arrest p53_Active->Cell_Arrest Apoptosis Apoptosis p53_Active->Apoptosis Hematologic_Tox Hematologic Toxicity (Thrombocytopenia, Neutropenia) p53_Active->Hematologic_Tox On-target effect in healthy cells with WT p53

Management Strategies & Dosing Schedules

  • Close Hematologic Monitoring: The Phase 3 MANTRA trial reported dose reductions in 44.2% of patients due to adverse events, primarily hematological [2]. Implement frequent complete blood count (CBC) monitoring, especially in the first few cycles, to guide timely intervention.
  • Intermittent Dosing is Critical: Clinical studies found that a 3-days-on/14-days-off (3/14) intermittent schedule mitigated severe hematologic abnormalities compared to more continuous regimens [1]. This schedule allows for bone marrow recovery between treatment cycles.
  • Standard Supportive Care: Provide antiemetics for nausea and vomiting. For hematologic toxicities, manage according to severity with dose delays, reductions, and transfusions as clinically indicated.

Experimental Protocols for Efficacy Assessment

For researchers investigating Milademetan in preclinical models, the following workflow outlines key experiments for evaluating efficacy and mechanism of action.

experimental_workflow Start Start: Select MDM2-amplified, TP53-WT Models In_Vitro In Vitro Assessment Start->In_Vitro Viability Cell Viability Assay (IC50 Determination) In_Vitro->Viability WB_qPCR Western Blot / qPCR (p53, p21, MDM2 levels) In_Vitro->WB_qPCR In_Vivo In Vivo Assessment (Xenograft/PDX Models) Viability->In_Vivo WB_qPCR->In_Vivo Dosing Dosing (e.g., 100 mg/kg QD) via oral gavage In_Vivo->Dosing Metrics Tumor Volume & Body Weight Measurement Dosing->Metrics Analysis Analysis: Tumor Growth Inhibition (TGI) Metrics->Analysis End End: Data Analysis Analysis->End

Key Experimental Details:

  • Cell Viability Assay: Treat cells for 72 hours with Milademetan. Use a luminescent assay (e.g., CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) [4].
  • Mechanistic Confirmation: Prepare whole-cell extracts for Western Blotting to detect protein levels and phosphorylation states of p53 and its targets (e.g., p21). Use specific antibodies and enhanced chemiluminescence for detection [4].
  • In Vivo Efficacy Studies: Implant tumor cells or patient-derived xenograft (PDX) samples into immunodeficient mice. Once tumors are established (e.g., ~150 mm³), randomize animals into groups and administer Milademetan (e.g., 100 mg/kg once daily) resuspended in 0.5% methylcellulose via oral gavage [4]. Measure tumor size 2-3 times weekly.

Frequently Asked Questions (FAQs)

  • What is the recommended phase II dosing schedule for Milademetan? The recommended dose is 260 mg once daily, administered on an intermittent schedule of 3 days on treatment followed by 14 days off (3/14 schedule) in a 28-day cycle. This schedule was optimized to mitigate dose-limiting hematologic toxicities [1].

  • Which biomarkers are essential for predicting response to Milademetan? The target population is tumors with MDM2 amplification and confirmed wild-type TP53 status. MDM2 amplification leads to overexpression that suppresses p53 function, making these cancers highly dependent on the MDM2-p53 axis [3] [4]. Testing for TP53 mutations is critical, as mutations render the treatment ineffective.

  • Were the clinical responses to Milademetan durable? While Milademetan achieved responses in various refractory solid tumors, a significant challenge is that tumor reductions were often short-lived. The median progression-free survival in the MANTRA-2 trial was 3.5 months, indicating a need for combination strategies to achieve more durable clinical benefit [3] [4].

References

Milademetan thrombocytopenia neutropenia side effects

Author: Smolecule Technical Support Team. Date: February 2026

Incidence of Hematologic Adverse Events

The following tables summarize the frequency of key hematologic laboratory abnormalities observed in patients treated with milademetan across different clinical trials.

Table 1: Most Common Grade 3/4 Drug-Related Adverse Events (Phase I Study, N=107)

Adverse Event Overall Incidence (All Schedules) Incidence at Recommended Phase II Dose (260 mg, 3/14 days)
Thrombocytopenia 29.0% [1] 15.0% [1]
Neutropenia 15.0% [1] 5.0% [1]
Anemia 13.1% [1] 0% [1]

Table 2: Grade 3/4 Adverse Events in Later-Stage Trials

Trial (Phase) Population Thrombocytopenia Neutropenia Anemia
MANTRA (Phase III) [2] [3] Dedifferentiated Liposarcoma 39.5% 25.6% 11.6%
MANTRA-2 (Phase II) [4] [5] MDM2-amplified, TP53-wt Solid Tumors Reported (specific %) Reported (specific %) Reported (specific %)

Mechanism of Hematologic Toxicity

The diagram below illustrates the proposed mechanism by which milademetin causes thrombocytopenia and neutropenia.

G Milademetan Milademetan MDM2_p53 MDM2-p53 Interaction Milademetan->MDM2_p53 Inhibits p53_Stabilization p53 Stabilization & Activation MDM2_p53->p53_Stabilization p21 p21 Expression p53_Stabilization->p21 Apoptosis Apoptosis p53_Stabilization->Apoptosis CellCycle Cell Cycle Arrest (G1/S) p21->CellCycle Thrombocytopenia Thrombocytopenia CellCycle->Thrombocytopenia In bone marrow megakaryocytes & precursors Neutropenia Neutropenia CellCycle->Neutropenia In bone marrow myeloid precursors Apoptosis->Thrombocytopenia Apoptosis->Neutropenia

This mechanism is on-target, arising from the stabilization and activation of the wild-type p53 protein in hematopoietic progenitor cells within the bone marrow, leading to cell cycle arrest and apoptosis [1]. This is a class effect associated with MDM2 inhibitors.

Management & Dosing Strategies for Mitigation

Clinical trials have established specific protocols to manage these hematologic toxicities.

1. Optimal Dosing Schedule A key finding from research is that an intermittent dosing schedule significantly improves the tolerability of milademetan [1] [6].

  • Recommended Schedule: 260 mg once daily on days 1-3 and 15-17 of a 28-day cycle (the "3/14" schedule) [1] [6].
  • Rationale: This schedule allows time for blood cell counts to recover between treatment cycles, effectively mitigating severe and dose-limiting hematologic abnormalities compared to continuous dosing [1].

2. Clinical Monitoring and Dose Modification Protocol The following workflow, derived from clinical trial protocols, outlines a standard operating procedure for monitoring and managing hematologic adverse events.

G Start Start of Cycle: Baseline CBC Monitor Regular Monitoring: CBC at least weekly in first two cycles Start->Monitor Decision Evaluate for Grade 3/4 Thrombocytopenia/Neutropenia Monitor->Decision Decision->Monitor No Action Implement Dose Modification Decision->Action Yes Resume Resume Treatment at Reduced Dose upon Recovery to ≤ Grade 1 Action->Resume

Based on trial protocols, here are typical dose modification guidelines [7]:

  • Grade 3 or 4 Thrombocytopenia: Withhold milademetan until resolution to ≤ Grade 1, then resume at a reduced dose.
  • Grade 4 Neutropenia (or Febrile Neutropenia): Withhold milademetan until resolution to ≤ Grade 1, then resume at a reduced dose.

Frequently Asked Questions (FAQs) for Researchers

Q1: Are thrombocytopenia and neutropenia the primary dose-limiting toxicities (DLTs) of milademetan? Yes. In phase I studies, decreased platelet count was the most frequently observed DLT. Other DLTs included nausea and neutropenia [7].

Q2: How does the safety profile of milademetan compare to standard chemotherapy in liposarcoma? In the MANTRA Phase III trial, milademetan and trabectedin (standard chemotherapy) showed different toxicity profiles. Milademetan led to more frequent dose reductions (44.2% vs. 29.1%) but fewer toxicity-related discontinuations (11.6% vs. 19.0%) and fewer serious adverse events (36.0% vs. 48.1%) compared to trabectedin [2] [3].

Q3: Is the hematologic toxicity of milademetan reversible? Yes. Clinical evidence indicates that thrombocytopenia and neutropenia are manageable and reversible with dose interruptions and modifications, as outlined in the monitoring protocol above [1] [2].

References

Incidence of Nausea and Vomiting with Milademetan

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the frequency of nausea and vomiting observed in clinical trials, which is crucial for understanding the scope of the issue.

Trial Phase / Population Nausea (All Grades) Nausea (Grade 3/4) Vomiting (All Grades) Vomiting (Grade 3/4) Source (Citation)
Phase 1 (Japanese patients with solid tumors) [1] [2] 72.2% Information Not Specified Not Reported Not Reported Cancer Sci. 2021
Phase 1 (Patients with advanced solid tumors or lymphomas) [3] 72.0% Information Not Specified 35.5% (Anemia reported, vomiting rate implied as common) Information Not Specified OncLive 2023
Phase 3 MANTRA (Patients with dedifferentiated liposarcoma) [4] Most Frequent TEAE Not Reported Most Frequent TEAE Not Reported CancerNetwork 2023

Management and Prevention Strategies

While the search results do not provide explicit prevention protocols, they reveal critical dosing strategies and safety information that form the basis for effective management.

  • Intermittent Dosing is Key: A primary strategy to mitigate hematologic and gastrointestinal toxicities, including nausea and vomiting, is using an intermittent dosing schedule [3]. One established schedule is 260 mg once daily on days 1-3 and 15-17 of a 28-day cycle. This approach was found to be more tolerable than extended/continuous schedules [3].
  • Dose Adjustments for Toxicity: Clinical protocols allow for dose reductions and interruptions to manage adverse events [3]. The high rate of dose reductions (44.2% in the MANTRA trial) indicates this is a standard and expected management action [4].
  • Standard Antiemetic Therapy: Although not explicitly detailed in the results, one source notes that grade 3 nausea was not considered a dose-limiting toxicity (DLT) if it resolved to grade ≤2 within 48 hours after standard therapy [1]. This confirms that prophylactic and rescue antiemetic medications are a foundational component of management.

Experimental Protocol for Toxicity Management

For researchers designing clinical trials, the following workflow outlines a standard protocol for managing nausea and vomiting, based on common practices and information from the studies. Adherence to such a protocol was critical for defining Dose-Limiting Toxicities (DLTs) in the phase 1 trials [1] [5].

Start Patient on Milademetan Protocol A Administer Prophylactic Antiemetic Regimen Start->A B Monitor for GI Toxicity (Nausea/Vomiting) A->B C Grade 1-2 Event Occurs B->C D Grade 3 Event Occurs B->D Cycle 1 DLT Period E Continue Milademetan with Supportive Care C->E F Implement Rescue Antiemetic Therapy D->F G Assess Resolution within 48-72 hours F->G H Toxicity Resolves to Grade ≤2? G->H I Resume Treatment if Clinical Benefit H->I Yes J Consider Dose Reduction/Interruption H->J No K Not a DLT (Per Protocol) I->K L Potential DLT Evaluate per Protocol J->L

Frequently Asked Questions (FAQs)

Q1: What is the most effective dosing schedule for milademetan to minimize GI toxicity? A1: An intermittent schedule (e.g., 260 mg once daily for 3 days, followed by 11 days off, repeated twice per 28-day cycle) has been shown to better mitigate toxicities, including nausea and thrombocytopenia, compared to continuous dosing, while maintaining efficacy [3].

Q2: Are nausea and vomiting considered Dose-Limiting Toxicities (DLTs) in clinical trials? A2: Typically, they are not automatically classified as DLTs. Per phase I study protocols, grade 3 nausea or vomiting was not considered a DLT if it resolved to grade ≤2 within 48 hours with standard antiemetic therapy [1] [5].

Q3: How common are dose adjustments due to milademetan's side effects? A3: Dose adjustments are common. In the phase 3 MANTRA trial, 44.2% of patients required a dose reduction. In earlier trials, over 20% of patients on the recommended dose required either a reduction or interruption, primarily for hematologic toxicities, which often co-occur with GI events [4] [3].

References

Milademetan TP53 mutation resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

TP53 Mutation-Associated Resistance Mechanisms

Resistance Mechanism Impact on Therapy Relevant Cancers Key Findings
Loss of Tumor Suppressor Function [1] [2] Resistance to DNA-damaging agents (e.g., Platinum drugs) [2] Ovarian Cancer (HGSOC) [2] Loss-of-function (LOF) TP53 mutations are an independent negative predictor of platinum sensitivity and are associated with a significantly shorter Platinum-Free Interval (PFI) [2].
Gain-of-Function (GOF) Mutations [3] Resistance to Targeted Therapies (e.g., Osimertinib) [3] EGFR-mutated Lung Cancer [3] GOF mutations (e.g., R248Q, R273H) promote early resistance by sustaining pro-survival signals (ERK/c-Myc) and activating alternative pathways (TNF-α–NF-κB signaling) [3].
Accelerated Resistance Evolution [4] Shorter response duration to EGFR TKIs [4] EGFR-mutated NSCLC [4] The presence of a TP53 alteration before treatment is associated with a faster development of resistance, regardless of the specific resistance mechanism that eventually emerges [4].
Mutant p53 Protein Accumulation [5] Potential resistance to therapies relying on p53 reactivation [5] Various Cancers [5] Missense mutations lead to highly stable, accumulated mutant p53 protein, which can be targeted by novel strategies like proximity-inducing drugs [5].

Experimental Protocols for Investigating Resistance

Based on the literature, here are detailed methodologies for key experiments that can be adapted to investigate resistance to MDM2 inhibitors.

Protocol: Establishing Isogenic Cell Lines with TP53 Mutations

This protocol is crucial for isolating the specific effect of a TP53 mutation from other genetic variables [3].

  • Objective: To generate a set of cell lines that are genetically identical except for their TP53 status.
  • Materials:
    • Parental cancer cell line (e.g., PC-9 for lung cancer) [3].
    • CRISPR-Cas9 system for knocking out (KO) the endogenous TP53 gene.
    • Retroviral or lentiviral vectors encoding Wild-Type (WT), GOF (e.g., R248Q, R273H), or LOF (e.g., nonsense/frameshift) TP53.
    • Selection antibiotics (e.g., Puromycin).
  • Methodology:
    • TP53 Knockout: Transfect the parental cell line with CRISPR-Cas9 reagents targeting the TP53 gene. Confirm successful knockout via DNA sequencing and western blot showing loss of p53 protein [3].
    • Re-expression: Infect the TP53-KO cells with viruses carrying the desired TP53 variant (WT or mutant). Use an empty vector (EV) as a control [3].
    • Validation: Select stable pools or clones using antibiotics. Validate protein expression and stability via western blot. Confirm the loss of canonical p53 function by measuring the expression of downstream targets like p21 after DNA damage (e.g., via irradiation or drug treatment) [3].
Protocol: Gene Expression Analysis via RNA-Sequencing

This protocol helps identify which pathways are dysregulated in resistant cells [3].

  • Objective: To compare global gene expression profiles between TP53 mutant and WT cells, with or without drug treatment.
  • Materials:
    • Isogenic cell lines (from Protocol 1).
    • Drug of interest (e.g., Milademetan) and vehicle control (e.g., DMSO).
    • RNA extraction kit, library prep kit for RNA-Seq.
  • Methodology:
    • Treatment: Treat TP53-WT and TP53-mutant cells with the drug and a vehicle control for a predetermined time (e.g., 24 hours) [3].
    • RNA Extraction: Harvest cells and extract total RNA. Ensure RNA integrity number (RIN) is high (>9.0) for quality sequencing.
    • Data Analysis:
      • Perform differential gene expression analysis (e.g., comparing drug-treated TP53-mutant vs. drug-treated TP53-WT cells).
      • Conduct pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases) to identify activated or suppressed signaling pathways that may confer resistance [3].
Protocol: Investigating Protein-Protein Interactions (Co-Immunoprecipitation)

This protocol is used to investigate novel protein interactions driven by mutant p53, such as those identified with the NF-κB pathway [3].

  • Objective: To confirm a physical interaction between mutant p53 and a suspected binding partner (e.g., NF-κB p65).
  • Materials:
    • Cell lysates from TP53-mutant and TP53-WT cells.
    • Antibody against mutant p53 or a tag on the expressed protein, and a control IgG antibody.
    • Protein A/G beads.
  • Methodology:
    • Lysis: Lyse cells in a non-denaturing buffer to preserve protein interactions.
    • Immunoprecipitation (IP): Incubate the cell lysate with the antibody against your protein of interest (e.g., p53). Use a non-specific IgG as a negative control.
    • Pull-down: Add Protein A/G beads to capture the antibody-protein complex.
    • Analysis: Wash the beads, elute the proteins, and analyze by western blot. Probe for the suspected binding partner (e.g., NF-κB p65) to confirm co-precipitation [3].

Visualizing Key Resistance Pathways

The diagram below illustrates a gain-of-function resistance mechanism, where mutant p53 activates an alternative survival pathway to bypass drug-induced cell death.

g MDM2_Inhibitor MDM2 Inhibitor (e.g., Milademetan) WT_p53 Wild-Type p53 MDM2_Inhibitor->WT_p53 Stabilizes Apoptosis Cell Death (Apoptosis) WT_p53->Apoptosis Activates Mutant_p53 Mutant p53 (GOF) SurvivalPathway Pro-Survival Pathway (e.g., TNF-α / NF-κB) Mutant_p53->SurvivalPathway Constitutively Activates SurvivalPathway->Apoptosis Inhibits Chemoresistance Therapy Resistance SurvivalPathway->Chemoresistance Promotes

The following diagram outlines a general experimental workflow for investigating TP53-mediated resistance mechanisms, from cell line generation to validation.

g Start Parental Cell Line Step1 TP53 Knockout (CRISPR-Cas9) Start->Step1 Step2 Re-express TP53 Variants (WT, GOF, LOF) Step1->Step2 Step3 Drug Treatment Assays Step2->Step3 Step4 Multi-Omics Analysis (RNA-Seq, Proteomics) Step3->Step4 Step5 Mechanistic Validation (Co-IP, Functional Assays) Step4->Step5 End Identify Resistance Mechanism Step5->End

FAQ for Technical Support

Q1: Why is the structural classification of a TP53 mutation important for predicting response? The location and type of a TP53 mutation determine its functional impact. Missense mutations in the DNA-binding domain can be classified as structural (destabilizing the protein core) or contact (disrupting DNA binding directly) [1]. Furthermore, mutations are classified functionally as Loss-of-Function (LOF) or Gain-of-Function (GOF), with LOF mutations showing a stronger association with platinum resistance in some cancers, while GOF mutations actively drive resistance to targeted therapies [3] [2].

Q2: How can we investigate a novel resistance mechanism suspected to be driven by a TP53 GOF mutation? A combination of genomic, transcriptomic, and biochemical techniques is required. After establishing isogenic cell lines, RNA-Sequencing can reveal dysregulated pathways. Findings should be validated using Chromatin Immunoprecipitation (ChIP) if a transcription factor pathway is involved, or Co-Immunoprecipitation (Co-IP) to confirm novel protein-protein interactions, as demonstrated for the mutant p53/NF-κB complex [3].

Q3: Our data suggests resistance is not due to a single mutation but a faster rate of evolution. How is this possible? Evidence shows that pre-existing TP53 mutations create a genomic context that accelerates the acquisition of diverse resistance mechanisms [4]. TP53-mutant tumors often have higher genomic instability and mutation rates. Under the selective pressure of therapy, this allows them to "explore" more evolutionary paths, leading to a faster emergence of one or several resistance mechanisms, such as secondary EGFR mutations or MET amplification [4].

References

Milademetan combination therapy optimization strategies

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Clinical Trial Data

The table below summarizes the key efficacy and safety data from a Phase I study of milademetan in combination with low-dose cytarabine (LDAC) with or without venetoclax for acute myeloid leukemia (AML) [1] [2].

Trial Aspect Summary of Findings
Study Details Phase I trial (NCT03634228) in relapsed/refractory (R/R) or newly diagnosed (ND) unfit TP53 wild-type AML patients (N=16) [1] [2].
Combination Regimen Milademetan + Low-Dose Cytarabine (LDAC) ± Venetoclax [1] [2].
Efficacy Modest clinical response; 2 out of 16 patients (13%) achieved complete remission with incomplete hematological recovery (CRh) [1] [2].
Primary Toxicity Significant gastrointestinal (GI) toxicity was dose-limiting; 50% of patients experienced Grade ≥3 GI adverse events [1] [2].
Correlative Analysis Insight Treatment response was associated with a reduction in MCL1 and YTHDF2 proteins within an immune-rich environment [1].

Experimental Protocol: Key Methodologies from the Phase I Study

For researchers designing related experiments, here are the core methodologies from the cited clinical trial [1].

  • 1. Patient Population & Study Design

    • Population: Adults (≥18 years) with TP53 wild-type AML, either R/R or ND unfit for intensive chemotherapy.
    • Design: The Phase I portion used a Bayesian 3 + 3 study design to determine the Recommended Phase 2 Dose (RP2D). Four dose levels of milademetan with LDAC, with or without venetoclax, were tested.
    • Key Exclusion Criterion: Presence of TP53 mutation or prior treatment with an MDM2 inhibitor.
  • 2. Correlative Analysis Techniques

    • Sample Collection: Bone marrow and peripheral blood samples were collected at baseline and the end of cycle 1.
    • Single-Cell Proteomics: CyTOF (Cytometry by Time-of-Flight) was performed using a 51-parameter panel to interrogate multiple signaling pathways, the p53-MDM2 axis, and pro/anti-apoptotic molecules.
    • Data Analysis: The analysis aimed to identify therapy-induced proteomic alterations and mechanisms of adaptive response and resistance.

Mechanism of Action and Rationale for Combination Therapy

The following diagram illustrates the theoretical mechanism of milademetan and its synergistic effect with combination agents, based on the broader scientific rationale for MDM2 inhibition [3].

mdm2_combination Mechanism of MDM2 Inhibition and Combination Therapy MDM2i Milademetan (MDM2i) MDM2 MDM2 Protein MDM2i->MDM2 Inhibits p53 p53 Tumor Suppressor Apoptosis Cancer Cell Apoptosis p53->Apoptosis Activates MDM2->p53 Targets for Degradation ComboTherapy Chemotherapy/ Venetoclax ComboTherapy->Apoptosis Synergizes

This diagram shows how milademetan disrupts the MDM2-p53 interaction, leading to p53 stabilization and activation of cell death pathways. Combining MDM2 inhibition with other agents like chemotherapy or venetoclax is hypothesized to synergistically enhance cancer cell apoptosis [3] [1].

Key Considerations for Your Technical Support Center

Given the clinical findings, here are critical areas to focus on in your troubleshooting guides and FAQs:

  • Managing Gastrointestinal Toxicity: This was the primary dose-limiting adverse event [1] [2]. Your support center should provide detailed guidelines for prophylaxis, monitoring, and management of GI toxicity, potentially including dose modification protocols.
  • Patient Selection Biomarkers: The correlative analysis suggests that factors like the reduction of MCL1 and YTHDF2, as well as the immune microenvironment, may influence response [1]. Emphasize the importance of robust biomarker testing, including confirmed TP53 wild-type status.
  • Addressing Primary and Acquired Resistance: The modest response rate underscores the challenge of resistance [1] [2]. FAQs could cover potential resistance mechanisms, such as the activation of alternative survival pathways (e.g., ERK) or the emergence of p53 mutations, which are known challenges with MDM2 inhibitors [3].

References

Milademetan dose-limiting toxicities DLT handling

Author: Smolecule Technical Support Team. Date: February 2026

What is a DLT and How is it Defined?

A Dose-Limiting Toxicity (DLT) is an adverse reaction to an investigational drug that is serious enough to prevent an increase in its dosage for a clinical trial. The primary goal of identifying DLTs is to find the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause an unacceptable level of side effects [1] [2].

For cytotoxic agents, DLTs are traditionally defined as severe (Grade 3-4) non-hematological or Grade 4 hematological toxicities, typically assessed during the first treatment cycle (often 28 days) [1] [3]. However, for Molecularly Targeted Agents (MTAs), which may have different safety profiles, the definition can be more complex and may include:

  • Prolonged lower-grade toxicities (e.g., Grade 2 toxicities that are intolerable and impact quality of life or treatment compliance) [3].
  • Toxicities occurring after the first cycle, as some side effects may be delayed [3].
  • Inability to tolerate the drug due to side-effects, leading to dose reductions or delays [3].

The table below summarizes the core concepts involved in defining the MTD.

Term Definition
Dose-Limiting Toxicity (DLT) Adverse events, presumably drug-related, that are considered unacceptable and limit further dose escalation. Defined per protocol using standardized criteria like CTCAE. [1]
Maximum Tolerated Dose (MTD) In the U.S., it is the highest dose at which ≤33% of patients experience a DLT. It is the dose that produces a pre-defined target toxicity level. [1]
Recommended Phase II Dose (RP2D) The dose and schedule selected for subsequent phase II trials. For trials with a toxicity endpoint, this is often the MTD. [1]
Target Toxicity Level The maximum acceptable probability of a DLT, typically set between 20% and 33% in phase I oncology trials. [1]

What are Common Dose Escalation Methods?

Dose escalation methods fall into two broad classes: rule-based and model-based designs [1]. The guiding principle is to avoid exposing too many patients to subtherapeutic doses while preserving safety [1].

Rule-Based Designs: The 3+3 Design

The 3+3 design is a prevalent, rule-based method that requires no statistical modeling and is relatively straightforward to implement [1] [2]. The following workflow illustrates its standard procedure:

cluster_one_path Expanded Cohort (6 total patients) Start Start: Treat 3 patients at a dose level Assess1 Assess DLTs in Observation Period Start->Assess1 Zero 0 DLTs Assess1->Zero  Proceed to  next dose level One 1 DLT Assess1->One  Expand cohort:  add 3 patients TwoPlus ≥2 DLTs Assess1->TwoPlus  MTD Exceeded  De-escalate Zero->Start Repeat ExpCohort Treat 3 additional patients at same dose One->ExpCohort Define MTD as\nprevious dose Define MTD as previous dose TwoPlus->Define MTD as\nprevious dose  Stopping Rule Assess2 Assess DLTs in new patients ExpCohort->Assess2 OneOfSix 1 DLT total (1 of 6) Assess2->OneOfSix  Proceed to  next dose level TwoOfSix ≥2 DLTs total (≥2 of 6) Assess2->TwoOfSix  MTD Exceeded  De-escalate TwoOfSix->Define MTD as\nprevious dose  Stopping Rule

Model-Based and Adaptive Designs

Model-based designs use statistical models to estimate the dose-toxicity relationship and guide dose assignment for each new patient based on all accumulated data. While often more efficient, they are also more complex to implement [1]. Furthermore, adaptive designs are increasingly used. These designs allow for modifications to the trial based on interim data, such as enrolling additional patients at a promising dose level to better characterize its safety and efficacy profile [4].

How to Troubleshoot Common DLT Challenges?

Challenge Potential Solution / Best Practice
Identifying RP2D for MTAs For drugs where efficacy may plateau while toxicity increases, the RP2D may be based on Optimal Biological Dose (OBD) using pharmacodynamic (PD) biomarkers, not just the MTD [1].
Delayed Toxicities Extend the DLT assessment window beyond the first cycle for agents with known risks of late-onset toxicities [3].
Protocol Inflexibility Build flexibility into the protocol. For example, pre-specify that a cohort may be expanded beyond 3 patients (e.g., up to 9) if there is uncertainty about a DLT or to collect more biomarker data [4].
Data Collection for Decisions Ensure rigorous and timely collection of Pharmacokinetic (PK) data and tumor biopsies during escalation. Clean and review data as the trial progresses to inform critical go/no-go decisions [4].
Managing Site & Investigator Engagement For combination Phase 1/2 trials, onboard expansion sites during the escalation phase and maintain communication through newsletters or investigator meetings to keep them engaged [4].

What are Key Experimental Protocols for Dose Escalation?

A robust dose escalation study requires careful planning. Here are the key methodological components:

  • Starting Dose Selection: The starting dose is chosen based on preclinical toxicology data from animal studies, aiming for a dose expected to be safe in humans [1] [2].
  • Pre-defining Dose Levels: Dose levels are typically fixed in advance. A common sequence is a modified Fibonacci series, where the increment between doses decreases as the dose increases (e.g., 100%, 67%, 50%, etc.) [1].
  • DLT Assessment Window: The period for monitoring DLTs must be clearly defined in the protocol (e.g., the first 28-day cycle). For agents with atypical toxicity profiles, a longer assessment period may be justified [3] [2].
  • Patient Monitoring and Data Collection: Meticulous data collection is crucial. This includes:
    • Adverse Event Monitoring: Using standardized grading systems like NCI CTCAE.
    • PK Sampling: To understand drug exposure and its relationship to toxicity and efficacy [4].
    • PD Biomarkers: To assess target engagement and biological activity, which is critical for defining the OBD for MTAs [1] [4].

References

Milademetan vs trabectedin progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Parameter Milademetan Trabectedin Notes
Median PFS (Primary Endpoint) 3.6 months [1] [2] [3] 2.2 months [1] [2] [3] Hazard Ratio (HR): 0.89; 95% CI: 0.61-1.29; P = 0.53 [1] [3]
Overall Survival (OS) 9.4 - 9.5 months [2] [3] 10.2 months [2] [3] HR: 1.27; 95% CI: 0.80-2.04 [3]
Objective Response Rate (ORR) 4.7% [2] [3] 3.4% [2] [3] Per blinded independent central review
Most Common Any-Grade TEAEs Nausea (62.8%), Thrombocytopenia (60.5%), Neutropenia (41.9%) [3] Nausea (58.2%), Neutropenia (35.4%), Thrombocytopenia (24.1%) [3] TEAEs: Treatment-emergent adverse events
Most Common Grade 3/4 TEAEs Thrombocytopenia (39.5%), Neutropenia (25.6%), Anemia (11.6%) [1] [3] Neutropenia (25.3%), Thrombocytopenia (13.9%), Anemia (17.7%) [3]
Dose Reductions 44.2% [1] [4] [3] 29.1% [1] [4] [3]
Discontinuations due to AEs 11.6% [1] [4] [3] 19.0% [1] [4] [3]

Experimental Protocol of the MANTRA Trial

The data in the table above was generated under a rigorous clinical trial protocol.

  • Study Identifier: NCT04979442 [1]
  • Study Design: Global, randomized, multicenter, open-label, Phase 3 study [1] [2].
  • Patient Population: 175 patients with unresectable or metastatic dedifferentiated liposarcoma (DD LPS) who had progressed on at least one prior anthracycline-based therapy [1] [3].
  • Treatment Regimens:
    • Milademetan Arm: Oral milademetan 250 mg once daily on days 1-3 and 15-17 of each 28-day cycle [1].
    • Trabectedin Arm: Intravenous trabectedin 1.5 mg/m² via 24-hour infusion, every 3 weeks [1].
  • Primary Endpoint: Progression-free survival (PFS) assessed by blinded independent central review (BICR) [1] [2].
  • Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), disease control rate, duration of response, and safety [1] [4].

Mechanisms of Action

The two drugs work through fundamentally different mechanisms, as illustrated below.

cluster_milademetan Milademetan Mechanism cluster_trabectedin Trabectedin Mechanism MDM2 MDM2 Amplification (Overexpression) p53_inactive p53 (Wild-Type) Inactive/Degraded MDM2->p53_inactive Promotes Degradation p53_active p53 Activated p53_inactive->p53_active Stabilizes Milademetan Milademetan (MDM2 Inhibitor) Milademetan->MDM2 Inhibits Apoptosis Cell Cycle Arrest & Apoptosis p53_active->Apoptosis DNA DNA Minor Groove DNA_Damage DNA Damage DNA->DNA_Damage Transcription Disrupts Transcription DNA->Transcription Trabectedin Trabectedin (Alkylating Agent) Trabectedin->DNA Binds TME Alters Tumor Microenvironment Trabectedin->TME Immunomodulatory & Anti-angiogenic

Interpretation and Future Directions

The MANTRA trial concluded that milademetan did not show a PFS advantage over the standard therapy, trabectedin [1] [3]. The key implications are:

  • Clinical Outcome: The similar efficacy outcomes mean trabectedin remains a standard of care. The choice between them may depend on individual patient factors and the distinct safety profiles [2].
  • Safety Considerations: While discontinuation due to adverse events was less frequent with milademetan, it required dose reductions more often. Its hematological toxicity (thrombocytopenia, neutropenia) was more pronounced [1] [4] [3].
  • Future of MDM2 Inhibition: The developer halted further development of milademetan as a single agent for liposarcoma [4]. Research continues to focus on combination therapies and using biomarkers (like MDM2 amplification and wild-type TP53) to identify responsive patient populations in other solid tumors through trials like MANTRA-2 (NCT05012397) [5] [3].

References

Milademetan efficacy comparison other MDM2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile of Selected MDM2 Inhibitors

Inhibitor Name Core Structure / Category Latest Trial Phase Key Efficacy Findings Key Safety Findings Notable Context
Milademetan Not specified in results [1] Phase 3 (in liposarcoma) [2] MANTRA-2 (Phase 2): ORR 19.4% (6/31) in advanced MDM2-amp, TP53-WT solid tumors; mPFS 3.5 months [3]. MANTRA (Phase 3): mPFS 3.6 mo vs 2.2 mo for trabectedin in DDPLS (HR 0.89; not statistically significant) [2]. Most frequent Grade 3/4 AEs: thrombocytopenia (39.5%), neutropenia (25.5%), anemia (18.6%) [2]. Manageable with intermittent dosing [4]. Further development for liposarcoma halted after Phase 3 failure [2]. Investigation continues in combination with atezolizumab [2].
Idasanutlin (RG7388) Pyrrolidine [1] Phase 3 (in AML) Phase 1 in AML: Remission rate 18.9% as monotherapy vs 35.6% in combination with cytarabine [1]. Hematologic toxicity (thrombocytopenia, neutropenia) is a common dose-limiting toxicity [1]. Several trials are combining it with other agents, such as venetoclax [1].
ALRN-6924 Stabilized Alpha-Helix Peptide [1] Phase 1/2a Phase 1/2a in solid tumors/lymphomas: Disease Control Rate (DCR) of 59% with a 3/14 day schedule [1]. Generally well-tolerated; toxicities include transient neutropenia and thrombocytopenia [1]. A first-in-class stapled peptide designed to inhibit both MDM2 and MDMX [1].
RG7112 (RO5045337) Cis-Imidazoline [1] Phase 1 One of the earliest MDM2 inhibitors in clinical trials. High rates of Grade 3/4 neutropenia (60%) and thrombocytopenia (45%) observed in a sarcoma trial [1]. Its development highlighted the need for intermittent dosing schedules to mitigate toxicity [1].

Experimental Protocols from Key Studies

To aid in the interpretation of the data above, here is a summary of the methodologies used in the pivotal clinical trials for Milademetan.

  • MANTRA-2 (Phase II Basket Study for Milademetan) [3]:

    • Study Design: A phase II, multicenter, single-arm, open-label basket study.
    • Patient Population: Adults with advanced or metastatic MDM2-amplified, TP53 wild-type solid tumors, confirmed by next-generation sequencing (NGS) in a CLIA-approved lab. Patients must have received all appropriate standard therapies.
    • Intervention: Oral milademetan.
    • Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1.
    • Key Secondary Endpoints: Progression-Free Survival (PFS) and incidence of Adverse Events (AEs).
  • MANTRA (Phase III Study for Milademetan) [2]:

    • Study Design: A randomized, multicenter, open-label phase III trial.
    • Patient Population: Patients with unresectable or metastatic dedifferentiated liposarcoma (DDLPS) who had progressed on one or more prior systemic therapies, including an anthracycline.
    • Intervention: Milademetan vs. standard-of-care trabectedin.
    • Primary Endpoint: Progression-Free Survival (PFS).
  • First-in-Human Phase I Study for Milademetan [4]:

    • Study Design: A two-part, open-label phase I study (dose-escalation and dose-expansion).
    • Dosing Schedules Tested: Multiple schedules were evaluated, including extended/continuous (e.g., 21 days on/7 days off) and intermittent (e.g., 3 days on/11 days off, or 3 days on/11 days off bi-weekly).
    • Key Findings: The intermittent schedule (260 mg once daily on days 1-3 and 15-17 of a 28-day cycle) was established as the recommended phase II dose. This schedule effectively mitigated dose-limiting hematologic toxicities while maintaining antitumor activity [4].

The p53-MDM2 Pathway and Inhibitor Mechanism

The following diagram illustrates the fundamental mechanism of action that is shared by this class of drugs.

architecture p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Induces Expression Degradation p53 Degradation (via Proteasome) p53->Degradation CellCycle Cell Cycle Arrest Apoptosis (Cell Death) p53->CellCycle MDM2->p53 Binds & Ubiquitinates Inhibitor MDM2 Inhibitor (e.g., Milademetan) Inhibitor->MDM2 Blocks Interaction

Interpretation of Current Evidence and Future Directions

The available data suggests that while MDM2 inhibition is a scientifically sound strategy, its clinical translation as a monotherapy has been challenging.

  • Efficacy Context: The efficacy of Milademetan and other inhibitors has been modest and often short-lived in clinical trials [3] [5]. The failure of the MANTRA trial to meet its primary endpoint underscores the difficulty in achieving a significant survival benefit in a tumor type (liposarcoma) known to be dependent on MDM2 amplification [2].
  • Class-Wide Challenge: Hematologic toxicities, particularly thrombocytopenia and neutropenia, are on-target, mechanism-based toxicities linked to p53 activation in hematopoietic progenitor cells. This is a common challenge for all MDM2 inhibitors that target the p53-MDM2 interaction [1].
  • Future Strategies: Current research is shifting away from monotherapy. The most promising avenues now focus on combination therapies to enhance efficacy and achieve more durable responses [3] [6]. Key strategies include:
    • Combination with Immunotherapy: Preclinical studies show MDM2 inhibition can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1) by increasing IL-15 production and MHC-II expression on tumor cells, thereby making the tumor microenvironment more immunogenic [7].
    • Combination with Other Targeted Agents: Trials are exploring combinations with drugs like venetoclax (in AML) and atezolizumab (in solid tumors) [1] [2].
    • Novel Modalities: New approaches, such as MDM2-specific PROTACs (proteolysis-targeting chimeras) that degrade the MDM2 protein rather than just inhibit it, are being investigated to overcome the limitations of traditional inhibitors [1] [6].

References

Milademetan TP53 wild-type vs mutant response differences

Author: Smolecule Technical Support Team. Date: February 2026

The Established Mechanism of MDM2 Inhibitors

MDM2 inhibitors, as a class of drugs, are designed to reactivate the p53 pathway. Their mechanism and expected efficacy are fundamentally dependent on the TP53 status of the tumor.

  • In TP53 Wild-Type Cancers: MDM2 inhibitors work by disrupting the interaction between the MDM2 protein and the p53 tumor suppressor. This disruption stabilizes the p53 protein, leading to its accumulation and activation of cell cycle arrest and apoptosis programs [1]. Therefore, the presence of a functional, wild-type TP53 gene is a prerequisite for the activity of this drug class.
  • In TP53 Mutant Cancers: If the TP53 gene itself is mutated, the p53 protein is often dysfunctional. In this scenario, simply inhibiting MDM2 to stabilize the mutant p53 is typically ineffective, as the downstream tumor-suppressive functions cannot be executed [1].

The table below summarizes this fundamental difference in response.

TP53 Status Mechanism of MDM2 Inhibitors Expected Therapeutic Response
Wild-Type Disrupts p53-MDM2 interaction; stabilizes functional p53 protein; activates p53-mediated transcription (cell cycle arrest, apoptosis) [1] Sensitive
Mutant Stabilized p53 protein is dysfunctional; cannot activate correct transcriptional programs [1] Resistant

Insights from Related TP53-Targeting Approaches

While data on Milademetan is unavailable, current research highlights other therapeutic strategies for cancers with different TP53 statuses, as shown in the table below.

Therapeutic Approach Target / Mechanism Relevant TP53 Status Example Drug(s)
p53 Reactivators Binds to/stabilizes specific mutant p53 proteins, restoring wild-type structure/function [2] [3] [4] Specific Mutants (e.g., Y220C) Rezatapopt (PC14586)
Induced-Proximity Drugs Leverages high levels of mutant p53 protein to concentrate toxins inside cancer cells [5] Missense Mutants Halo-PEG2-BI2536 (Proof-of-concept)
Immunotherapy Influences response to immune checkpoint inhibitors (e.g., pembrolizumab) [6] [7] Wild-Type & Mutant (Context-dependent) Pembrolizumab

The following diagram illustrates how these different strategies target the p53 pathway based on its status.

G cluster_wt TP53 Wild-Type cluster_mut TP53 Mutant cluster_mut_strat Therapeutic Strategies TP53 Status TP53 Status wt_node Functional p53 Protein TP53 Status->wt_node mut_node Dysfunctional p53 Protein TP53 Status->mut_node MDM2_inhib MDM2 Inhibitors (e.g., Milademetan) wt_node->MDM2_inhib  Targetable by wt_effect Outcome: p53 Stabilization Cell Cycle Arrest & Apoptosis MDM2_inhib->wt_effect strat1 p53 Reactivators (e.g., Rezatapopt) mut_node->strat1 strat2 Induced-Proximity Drugs (Leverage mutant p53 abundance) mut_node->strat2 mut_effect Outcome: Depends on strategy (Restored function or targeted killing) strat1->mut_effect strat2->mut_effect

References

Milademetan Complete Remission Rates in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study Phase & Regimen Patient Population Complete Remission (CR) Rate Key Findings & Other Efficacy Endpoints

| Phase 1 Monotherapy [1] | R/R AML or high-risk MDS (n=57) | 4.2% (n=2/48) [1] | • 2.1% (n=1/48) achieved CR with incomplete blood count recovery (CRi) [1] • Maximum Tolerated Dose (MTD): 160 mg on various schedules [1] | | Phase 1 Combination (Azacitidine) [1] | R/R AML or high-risk MDS (n=17) | 0% (n=0/15) [1] | • 13.3% (n=2/15) achieved CRi [1] | | Phase 1 Combination (LDAC ± Venetoclax) [2] | R/R or ND (unfit) TP53wt AML (n=16) | 0% (n=0/16) | • 13% (n=2/16) achieved overall response (CR with incomplete hematological recovery, CRh) [2] • Two additional patients had >50% bone marrow blast reduction [2] | | Phase 1 Monotherapy (Japanese Study) [3] | Japanese R/R AML (n=14) | Data not specifically reported | • Study focused on safety and pharmacokinetics; MTD not reached, Recommended Dose was 160 mg [3] |

Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies from the key studies.

  • Study Designs: The data primarily comes from Phase 1 dose-escalation studies, which are early-stage trials designed primarily to evaluate safety, determine appropriate dosing (Maximum Tolerated Dose - MTD), and identify dose-limiting toxicities (DLT). While they provide initial efficacy signals, they are not powered to definitively measure remission rates [1] [2] [3].
  • Patient Populations: The studies involved heavily pre-treated patients with relapsed/refractory (R/R) AML or high-risk myelodysplastic syndromes (MDS). Many patients had exhausted multiple prior therapies, including venetoclax, which is associated with poorer prognosis and lower response rates to subsequent treatments [2].
  • Dosing Regimens: Multiple dosing schedules for milademetan were explored to manage toxicity, including once-daily dosing for 14 or 21 days in a 28-day cycle. In combination therapies, a delayed start relative to azacitidine was sometimes used, informed by preclinical models [1].
  • Key Efficacy Assessments: Treatment response was evaluated according to standardized criteria (e.g., European LeukemiaNet 2017 recommendations). Endpoints included Complete Remission (CR), CR with incomplete hematological recovery (CRi/CRh), composite complete remission (CRc = CR + CRi), and overall response rate [1] [2].

Performance Against Other AML Therapies

When comparing milademetan's efficacy to other available AML treatments, its remission rates are modest. The following diagram contrasts the core mechanism of MDM2 inhibition with other common AML treatment pathways.

AML_MoA cluster_mdm2 MDM2 Inhibitor (e.g., Milademetan) cluster_bcl2 BCL-2 Inhibitor (e.g., Venetoclax) cluster_hma Hypomethylating Agent (e.g., Azacitidine) MDM2 MDM2 p53 p53 MDM2->p53 Targets Apoptosis Apoptosis p53->Apoptosis Activates BCL2 BCL2 Apoptosis_Pathway Apoptosis Pathway BCL2->Apoptosis_Pathway Inhibits Apoptosis_Pathway->Apoptosis Released HMA HMA Gene_Silencing Gene Silencing (Hypermethylated DNA) HMA->Gene_Silencing Targets Gene Re-expression\n& Differentiation Gene Re-expression & Differentiation Gene_Silencing->Gene Re-expression\n& Differentiation

In terms of quantitative efficacy comparison:

  • Venetoclax-Based Regimens: The combination of venetoclax and azacitidine, now a standard for untreated AML patients unfit for intensive chemotherapy, demonstrated a CR/CRi rate of 66% in the VIALE-A trial [4]. A 2024 real-world study confirmed its effectiveness, with a composite CR rate of 65.2% [5].
  • Novel Triplet Therapies: Emerging combinations show even higher promise. For instance, a triplet of mipletamig (a bispecific antibody), venetoclax, and azacitidine reported a CR rate of 90% in a frontline setting [4].
  • Other Targeted Approaches: For AML with myelodysplasia-related changes, a decitabine, idarubicin, and cytarabine (DAC+IA) regimen achieved a CR rate of 85.2% after the first course [6].

Conclusion for Research and Development

  • Efficacy Profile: Milademetan has demonstrated limited single-agent activity in R/R AML, with low complete remission rates.
  • Combination Potential: Its efficacy appears somewhat enhanced in combination with hypomethylating agents or low-dose chemotherapy, though remission rates remain modest compared to current standards like venetoclax-based regimens.
  • Safety Consideration: A significant challenge is its gastrointestinal toxicity profile, which was dose-limiting in some studies and requires careful management through intermittent dosing schedules [1] [2].
  • Research Direction: Future development may depend on identifying predictive biomarkers for response and optimizing combination strategies to enhance efficacy while managing toxicity.

References

Milademetan monotherapy vs combination therapy outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes: Monotherapy vs. Combination Therapy

The following table synthesizes efficacy and safety data from clinical trials in different patient populations.

Aspect Milademetan Monotherapy Milademetan + Azacitidine (for AML/MDS) [1] Milademetan + LDAC ± Venetoclax (for AML) [2]
Patient Population Relapsed/Refractory (R/R) AML or high-risk MDS [1] R/R AML or high-risk MDS [1] R/R or Newly Diagnosed (unfit) TP53 wild-type AML [2]
Recommended Dosing Schedule 160 mg QD for 14-21 days of a 28-day cycle [1] 160 mg QD on Days 5-14 of a 28-day cycle (with AZA on Days 1-7) [1] Various dose levels with LDAC (e.g., 120 mg starting dose) [2]

| Key Efficacy Outcomes | - CR: 4.2% (2/48)

  • CRi: 2.1% (1/48)
  • Composite CR (CRc): 6.3% [1] | - CR: 0%
  • CRi: 13.3% (2/15)
  • Composite CR (CRc): 13.3% [1] | - Overall Response (CR/CRi): 12.5% (2/16) [2] | | Common Treatment-Emergent Adverse Events (TEAEs) | TEAEs in 82.5% of patients [1] | TEAEs in 64.7% of patients [1] | All patients experienced at least one TEAE [2] | | Frequent & Notable Toxicities | - Dose-limiting toxicities: Gastrointestinal, fatigue, renal/electrolyte abnormalities [1]
  • Hematologic toxicities common [3] | - Not specified in detail, but TEAEs were reported [1] | - Gastrointestinal toxicity was significant and dose-limiting (50% of patients had ≥ grade 3) [2]
  • Infections were common [2] | | Overall Assessment | Modest clinical efficacy, relatively well-tolerated in a challenging population [1] | Modest clinical efficacy, different safety profile vs monotherapy [1] | Modest response rates with recognizable GI toxicity [2] |

For solid tumors, a phase I monotherapy study established a recommended dose of 260 mg once daily for 3 out of 14 days in a 28-day cycle. This intermittent schedule was designed to mitigate dose-limiting hematologic toxicities like thrombocytopenia (29.0%) and neutropenia (15.0%), while showing notable single-agent activity in dedifferentiated liposarcoma (DDLPS) [3].

Experimental Protocols & Preclinical Rationale

Understanding the methodology behind the clinical data is crucial for interpreting the results.

Monotherapy Clinical Trial Design (Hematologic Malignancies) [1]

  • Study Type: Phase 1, open-label, non-randomized dose escalation (NCT02319369).
  • Patient Eligibility: Adults with R/R AML or high-risk MDS, with wild-type TP53 status, and adequate organ function. Key exclusions included known TP53 mutations and significant cardiovascular disease.
  • Dosing Regimens: Multiple schedules were tested, including once-daily dosing for 21 days (QD 21/28), 7 days (QD 7/28), and 3 days twice per cycle (QD 3/14x2).
  • Primary Endpoint: Safety, including TEAEs, serious adverse events (SAEs), and dose-limiting toxicities (DLTs). The maximum tolerated dose (MTD) was determined using a Bayesian logistic regression model (BLRM).
  • Efficacy Assessment: Response was evaluated according to 2017 European LeukemiaNet (ELN) criteria.

Preclinical Rationale for Key Combinations Research into milademetan combinations is driven by the goal of overcoming the limitations of single-agent therapy.

  • With Azacitidine or LDAC/Venetoclax: The rationale is to achieve clinical synergy by combining a mechanism that stabilizes p53 (via MDM2 inhibition) with established cytotoxic or pro-apoptotic agents (cytarabine) and a direct inhibitor of the anti-apoptotic protein BCL-2 (venetoclax) [2].
  • With MEK Inhibitors (e.g., Trametinib): In lung adenocarcinoma (LUAD) models with MDM2 amplification, single-agent MDM2 inhibition was found to activate ERK phosphorylation. This activation can be suppressed by adding a MEK inhibitor. The combination demonstrated synergistic growth inhibition and was more effective than either agent alone in patient-derived xenograft models, suggesting a strategy to prevent adaptive resistance [4].
  • With ONC201: Preclinical data suggests that the small molecule imipridone ONC201 can suppress the feedback-driven increase in MDM2 expression that often occurs with MDM2 inhibitor monotherapy. The combination showed synergistic effects on cell viability and enhanced stabilization of p53 [5].

Mechanisms and Workflows in Research

The following diagrams illustrate the core biological pathway targeted by milademetan and a generalized workflow for testing its combinations, which may be useful for your research planning.

p53_pathway p53-MDM2 Interaction and Drug Mechanism MDM2 MDM2 p53 p53 MDM2->p53  Promotes Degradation p53->MDM2  Induces Expression p53_Active Stabilized p53 p53->p53_Active  Stabilizes CellCycle_Arrest Cell Cycle Arrest & DNA Repair p53_Active->CellCycle_Arrest Apoptosis Apoptosis p53_Active->Apoptosis Milademetan Milademetan Milademetan->MDM2  Inhibits

combo_workflow Preclinical Combo Therapy Workflow Start 1. In Vitro Screening A Cell Viability Assays (Western Blot, CyTOF) Start->A B Identify Synergy (e.g., ONC201 prevents MDM2 feedback) A->B C In Vivo Validation (Patient-Derived Xenografts) B->C D Efficacy & Safety Analysis C->D End Clinical Trial Design D->End

Key Insights for Drug Development

  • Intermittent Dosing is Critical: The established intermittent schedules (e.g., 3/14 days or 14/28 days) are essential for managing on-target hematologic toxicities and making prolonged treatment feasible [1] [3].
  • Combination Toxicity Profile: While hematologic toxicity is a class effect of MDM2 inhibition, combination regimens can introduce new challenges. Notably, the combination with LDAC/venetoclax in AML was associated with significant, dose-limiting gastrointestinal toxicity, which is a critical safety consideration for future protocol development [2].
  • Biomarker-Driven Patient Selection: The modest efficacy seen across trials underscores the importance of identifying predictive biomarkers beyond TP53 wild-type status. Research into MDM2 amplification levels, specific co-occurring oncogenic drivers, and proteomic profiles may help enrich for responsive patient populations [4] [2].

References

Milademetan response assessment criteria oncology

Author: Smolecule Technical Support Team. Date: February 2026

Milademetan Clinical Trial Response Assessment

The following table summarizes the key efficacy endpoints and response assessment data from clinical trials of milademetan. The standard Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is used for response assessment in these trials [1] [2] [3].

Trial Identifier / Context Patient Population Primary Endpoint(s) Key Efficacy Findings (as assessed by RECIST 1.1) Common Grade 3/4 Adverse Events

| Phase 2 / MANTRA-2 [1] | Advanced solid tumors with MDM2 amplification and wild-type TP53 | Objective Response Rate (ORR) | Best Overall Response: 19.4% (6/31 pts); 1 confirmed + 5 unconfirmed partial responses [1]. Median Progression-Free Survival (PFS): 3.5 months [1]. | Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea [1]. | | Phase 3 / MANTRA [4] | Unresectable or metastatic dedifferentiated liposarcoma | Progression-Free Survival (PFS) | Median PFS: 3.6 months (Milademetan) vs. 2.2 months (Trabectedin) [4]. Hazard Ratio (HR): 0.89 (95% CI, 0.61-1.29; P = .53) - trial did not meet primary endpoint [4]. | Thrombocytopenia (39.5%), neutropenia (25.5%), anemia (18.6%) [4]. |

Detailed Experimental and Assessment Methodology

For researchers, the specific protocols and criteria used in these assessments are critical. Here is a detailed breakdown.

Response Assessment Criteria (RECIST 1.1)

The RECIST 1.1 criteria provide a standardized method to measure tumor burden and define treatment response based on anatomic tumor size on CT or MRI scans [2] [3]. The key definitions are:

  • Complete Response (CR): Disappearance of all target lesions [2] [3].
  • Partial Response (PR): At least a 30% decrease in the sum of the longest diameters (SLD) of target lesions, taking the baseline SLD as a reference [2] [3].
  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD [2] [3].
  • Progressive Disease (PD): At least a 20% increase in the SLD of target lesions, taking the smallest SLD recorded since treatment started as a reference. The absolute increase must also be at least 5 mm. The appearance of new lesions also constitutes PD [2] [3].
  • Objective Response Rate (ORR): The proportion of patients with a best overall response of either CR or PR [2].
Clinical Trial Designs

The data in the table above were generated from the following trial designs:

  • MANTRA-2 (Phase II Basket Trial): This was a single-arm, open-label trial investigating milademetan in patients with advanced MDM2-amplified, TP53 wild-type solid tumors [1]. The primary endpoint was ORR, with PFS and safety as key secondary endpoints [1].
  • MANTRA (Phase III Trial): This was a randomized, multicenter, open-label trial comparing milademetan directly with the standard-of-care therapy, trabectedin, in patients with dedifferentiated liposarcoma [4]. The primary endpoint was PFS, and the trial did not show a statistically significant improvement for milademetan [4].

Visualizing Milademetan's Mechanism and Clinical Pathway

To better understand the context of this data, the following diagrams illustrate the drug's mechanism of action and its journey through clinical evaluation.

MDM2_Amp MDM2 Amplification p53_Degradation Constitutive p53 Degradation MDM2_Amp->p53_Degradation Tumor_Growth Uncontrolled Tumor Growth p53_Degradation->Tumor_Growth Milademetan Milademetan (MDM2 Inhibitor) p53_Stabilization p53 Stabilization and Activation Milademetan->p53_Stabilization Inhibits Cell_Arrest_Apoptosis Cell Cycle Arrest and Apoptosis p53_Stabilization->Cell_Arrest_Apoptosis

Diagram 1: Mechanism of Action of Milademetan. In cancers with MDM2 amplification, the MDM2 protein constantly tags the tumor suppressor p53 for degradation, enabling tumor growth. Milademetan binds to MDM2, blocking this interaction, which allows p53 to stabilize and activate its anti-tumor functions [1] [5].

Preclinical Preclinical Phase1 Phase I Preclinical->Phase1 In vitro/vivo models show activity in MDM2amp/TP53wt Phase2 Phase II (MANTRA-2) MDM2amp Solid Tumors Phase1->Phase2 Establishes safety and dosing Phase3 Phase III (MANTRA) Dedifferentiated Liposarcoma Phase2->Phase3 Signals of efficacy (ORR 19.4%) Outcome1 Outcome: Modest, short-lived responses; manageable safety profile [1] Phase2->Outcome1 Outcome2 Outcome: PFS not superior to trabectedin; further development halted [4] Phase3->Outcome2 Future Future Directions: Combination therapies Biomarker refinement Outcome1->Future

Diagram 2: Key Clinical Development Pathway and Outcomes. This chart summarizes the pivotal clinical trials for milademetan. While activity was confirmed in MDM2-amplified tumors in Phase II, the subsequent Phase III trial did not demonstrate improved efficacy over standard care in liposarcoma, leading to a strategic shift in development focus [1] [4].

Key Conclusions and Future Directions

The available data indicates that while milademetan demonstrates biological activity and can induce tumor regression in some patients with MDM2-amplified, TP53 wild-type solid tumors, the responses have generally been modest and short-lived [1]. Furthermore, it did not prove superior to an existing standard therapy in a definitive Phase III trial for liposarcoma [4]. Consequently, the developer has halted its further development as a single agent for liposarcoma [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Ishizawa J, Nakamaru K, Seki T, Tazaki K, Kojima K, Chachad D, Zhao R, Heese LE, Ma W, Ma MCJ, DiNardo CD, Pierce SA, Patel KP, Tse A, Davis RE, Rao A, Andreeff M. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition. Cancer Res. 2018 Feb 28. pii: canres.0949.2017. doi: 10.1158/0008-5472.CAN-17-0949. [Epub ahead of print] PubMed PMID: 29490944.
2: Arnhold V, Schmelz K, Proba J, Winkler A, Wünschel J, Toedling J, Deubzer HE, Künkele A, Eggert A, Schulte JH, Hundsdoerfer P. Reactivating TP53 signaling by the novel MDM2 inhibitor DS-3032b as a therapeutic option for high-risk neuroblastoma. Oncotarget. 2017 Dec 18;9(2):2304-2319. doi: 10.18632/oncotarget.23409. eCollection 2018 Jan 5. PubMed PMID: 29416773; PubMed
3. Liao G, Yang D, Ma L, Li W, Hu L, Zeng L, Wu P, Duan L, Liu Z. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Eur J Med Chem. 2018 Nov 5;159:1-9. doi: 10.1016/j.ejmech.2018.09.044. Epub 2018 Sep 18. Review. PubMed PMID: 30253242.

Explore Compound Types